molecular formula C9H9ClO3 B3021260 Ethyl 2-chloro-5-hydroxybenzoate CAS No. 39062-63-0

Ethyl 2-chloro-5-hydroxybenzoate

Cat. No.: B3021260
CAS No.: 39062-63-0
M. Wt: 200.62 g/mol
InChI Key: NWGGURBVGOTSEH-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-hydroxybenzoate is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-chloro-5-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-5-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-5-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGGURBVGOTSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647482
Record name Ethyl 2-chloro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39062-63-0
Record name Ethyl 2-chloro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-chloro-5-hydroxybenzoate chemical structure and molecular weight

[1][2]

Executive Summary

Ethyl 2-chloro-5-hydroxybenzoate (CAS: 39062-63-0 ) is a specialized aromatic ester widely utilized as a scaffold in the synthesis of bioactive small molecules, particularly in the development of integrin antagonists and central nervous system (CNS) agents. As a derivative of 2-chloro-5-hydroxybenzoic acid, it serves as a critical intermediate where the phenolic hydroxyl group allows for further functionalization (e.g., etherification, glycosylation) while the ester moiety acts as a protected carboxylic acid or a precursor for amide coupling.

This guide provides a comprehensive technical profile of the compound, detailing its physicochemical properties, validated synthesis protocols, and structural characterization methods for research and development applications.

Physicochemical Profile

The following data summarizes the core physical and chemical constants for Ethyl 2-chloro-5-hydroxybenzoate. Researchers should note that while the parent acid is a high-melting solid, the ethyl ester derivative typically exhibits a lower melting point, often appearing as a solid or viscous oil depending on purity and ambient conditions.

PropertyValueNotes
IUPAC Name Ethyl 2-chloro-5-hydroxybenzoate
CAS Number 39062-63-0 Verified Identifier
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Physical State Solid or Viscous LiquidExperimental verification recommended
Solubility Soluble in EtOH, DMSO, DMF, EtOAcLimited water solubility
Key Moiety 2-Chloro-5-hydroxy-phenyl1,2,4-substitution pattern
Parent Acid 2-Chloro-5-hydroxybenzoic acidCAS: 56961-30-9

Structural Analysis & Visualization

The molecule features a benzene ring substituted at the 1, 2, and 5 positions. The steric bulk of the chlorine atom at the ortho position (C2) relative to the ester influences the planarity of the ester group, potentially affecting reactivity in subsequent nucleophilic substitutions. The hydroxyl group at C5 is electronically coupled to the ring, making it a nucleophilic site for ether formation.

Structural Connectivity Diagram

The following diagram illustrates the connectivity and functional groups of the molecule.

ChemicalStructureFigure 1: Structural Connectivity of Ethyl 2-chloro-5-hydroxybenzoateBenzeneBenzene Ring(Core)EsterEthyl Ester(-COOCH2CH3)Position 1Benzene->EsterC1ChloroChloro Group(-Cl)Position 2Benzene->ChloroC2 (Ortho)HydroxyHydroxy Group(-OH)Position 5Benzene->HydroxyC5 (Meta)

Figure 1: Schematic representation of the functional group distribution on the aromatic core.

Synthesis & Methodology

The most reliable synthesis route involves the Fischer Esterification of the commercially available parent acid, 2-chloro-5-hydroxybenzoic acid. This method is preferred over acyl chloride routes (using thionyl chloride) to avoid potential side reactions with the free phenolic hydroxyl group, although the latter can be used if the phenol is transiently protected.

Protocol: Acid-Catalyzed Esterification

Reagents:

  • Starting Material: 2-Chloro-5-hydroxybenzoic acid (CAS 56961-30-9)

  • Solvent/Reagent: Absolute Ethanol (Excess)

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-chloro-5-hydroxybenzoic acid in 10-15 volumes of absolute ethanol.

  • Catalyst Addition:

    • Option A (H₂SO₄): Add catalytic amounts (0.1 eq) of conc. H₂SO₄ dropwise.

    • Option B (SOCl₂): Cool the solution to 0°C and add 1.2 equivalents of thionyl chloride dropwise (generates HCl in situ).

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6–12 hours. Monitor conversion via TLC (Mobile phase: Hexane/EtOAc 7:3) or HPLC.[1]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess ethanol.

    • Dissolve the residue in Ethyl Acetate.[2]

    • Wash chemically with saturated NaHCO₃ solution (to remove unreacted acid) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Synthesis Pathway Diagram[3][5]

SynthesisPathwayFigure 2: Fischer Esterification Synthesis PathwayStart2-Chloro-5-hydroxybenzoic Acid(CAS: 56961-30-9)IntermediateProtonated IntermediateStart->Intermediate Protonation ReagentsEthanol + H2SO4 (cat.)Reflux, 6-12hReagents->IntermediateProductEthyl 2-chloro-5-hydroxybenzoate(CAS: 39062-63-0)Intermediate->Product - H2O WorkupWorkup:1. Evaporate EtOH2. Wash w/ NaHCO33. Extract w/ EtOAcProduct->Workup Purification

Figure 2: Synthetic route from parent acid to ethyl ester via acid-catalyzed esterification.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features are expected based on its structure.

Nuclear Magnetic Resonance (NMR)[3][4][6]
  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Ethyl Group: A triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.3 ppm (2H, -OCH₂-).

    • Aromatic Region: Three distinct signals corresponding to the 1,2,4-substitution pattern.

      • H3 (ortho to Cl, meta to ester): Doublet, ~7.3–7.5 ppm.

      • H4 (meta to Cl): Doublet of doublets, ~6.8–7.0 ppm.[2]

      • H6 (ortho to ester): Doublet (small coupling), ~7.2–7.4 ppm.

    • Hydroxyl: Broad singlet (exchangeable with D₂O), typically >9.0 ppm in DMSO-d₆.

Mass Spectrometry (MS)
  • Method: LC-MS (ESI).

  • Expected Ion: [M+H]⁺ = 201.62 (approx) or [M-H]⁻ = 199.62.

  • Isotope Pattern: A distinct chlorine isotope pattern (³⁵Cl:³⁷Cl ratio of ~3:1) should be visible in the molecular ion peak.

Applications in Drug Development

Ethyl 2-chloro-5-hydroxybenzoate is primarily utilized as a building block in medicinal chemistry. Its applications include:

  • Integrin Antagonists: Used in the synthesis of macrocyclic compounds targeting integrin receptors (e.g., α2β1), which are implicated in thrombosis and inflammation.

  • CNS Agents: Acts as an intermediate for tricyclic structures such as pyrido-triazolo-pyrazines, explored for treating central nervous system disorders.

  • Linker Chemistry: The 5-hydroxyl group serves as an attachment point for alkyl linkers or glycosidic bonds, allowing the benzoate core to function as a "head group" in larger pharmacophores.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 458210, 2-Chloro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (2015). US9085584B2 - Substituted pyrido[3,2-E][1,2,4]-triazolo[4,3-A]pyrazines for the treatment of central nervous system disorders.[3] Retrieved from

  • Nielsen, L., et al. (2014). Small Macrocycles As Highly Active Integrin α2β1 Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

Technical Guide: Solubility Profile & Solvent Selection for Ethyl 2-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-chloro-5-hydroxybenzoate is a functionalized phenolic ester frequently utilized as an intermediate in the synthesis of pharmaceutical pharmacophores, particularly for antimicrobial and anti-inflammatory agents. Its structure combines a lipophilic chlorine atom, a hydrogen-bond-donating phenolic hydroxyl, and a hydrogen-bond-accepting ester moiety.

This guide addresses a common challenge in process chemistry: the lack of specific empirical solubility data for this intermediate. By synthesizing data from structural congeners (e.g., Ethyl 2,5-dihydroxybenzoate and Ethyl 2-chloro-benzoate), this whitepaper provides a predictive solubility landscape, validated experimental protocols for solubility determination, and strategic solvent selection criteria for extraction and recrystallization.

Critical Insight: The presence of the ortho-chloro substituent relative to the ester group creates steric inhibition of resonance and increases lipophilicity (LogP ~3.0–3.5), rendering this compound significantly more soluble in chlorinated and intermediate-polarity solvents than its non-chlorinated analogs.

Physicochemical Profile & Structural Analysis[1][2]

To predict solubility behavior accurately, we must analyze the competing intermolecular forces within the molecule.

PropertyValue / PredictionImpact on Solubility
Molecular Formula C₉H₉ClO₃Moderate Molecular Weight (200.62 g/mol )
Physical State Low-melting Solid or Viscous OilLikely MP range 40–80°C (depressed vs. acid precursor MP 180°C). Prone to "oiling out."
LogP (Predicted) ~3.1 – 3.4Lipophilic. Preferential solubility in organic layers over aqueous phases.
pKa (Phenol) ~8.5 – 9.5Insoluble in neutral water; soluble in alkaline aqueous solutions (pH > 10).
H-Bond Donors 1 (Phenol -OH)Soluble in alcohols/ethers via H-bonding.
H-Bond Acceptors 3 (Ester C=O, -O-, Phenol -O-)Good interaction with polar aprotic solvents (DMSO, DMF).
Structural Visualization

The following diagram illustrates the functional groups dictating the solvent interaction profile.

ChemicalStructure Compound Ethyl 2-chloro-5-hydroxybenzoate Phenol 5-OH Group (H-Bond Donor) Target for Alcohols Compound->Phenol Polar Interaction Chlorine 2-Cl Atom (Lipophilic) Target for DCM/EtOAc Compound->Chlorine Hydrophobic Interaction Ester Ethyl Ester (H-Bond Acceptor) Lowers MP Compound->Ester Dipole Interaction

Figure 1: Functional group analysis determining solvent compatibility.

Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) of similar phenolic esters, the solubility profile is categorized below.

A. High Solubility (Primary Solvents)

These solvents are suitable for reaction media or preparing concentrated stock solutions.

  • Polar Aprotic: DMSO, DMF, DMAc.

    • Mechanism: Strong dipole interactions disrupt the crystal lattice efficiently.

    • Utility: Ideal for nucleophilic substitution reactions; difficult to remove post-reaction.

  • Polar Protic: Ethanol, Methanol, Isopropanol.

    • Mechanism: The solvent acts as an H-bond acceptor for the phenolic proton.

    • Utility: Excellent for recrystallization (often requiring water as an anti-solvent).

  • Chlorinated: Dichloromethane (DCM), Chloroform.

    • Mechanism: Dispersion forces and dipole interactions with the chloro-substituent.

    • Utility: Primary solvent for extraction from aqueous workups.

B. Moderate Solubility (Process Solvents)
  • Esters/Ketones: Ethyl Acetate, Acetone.

    • Utility: Standard solvents for silica gel chromatography and extraction.

  • Ethers: THF, Diethyl Ether, MTBE.

    • Utility: Good solubility, but MTBE is preferred for industrial scale due to lower peroxide risk.

C. Low Solubility (Anti-Solvents)
  • Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane.

    • Utility: Used to precipitate the product from Ethyl Acetate or Ethanol solutions.

  • Water: Insoluble at neutral pH.

    • Utility: The universal anti-solvent for this class of compounds.

Summary Table: Predicted Solubility at 25°C
Solvent ClassRepresentative SolventPredicted SolubilityApplication
Alcohols Ethanol (EtOH)> 100 mg/mLRecrystallization (Hot)
Chlorinated Dichloromethane (DCM)> 150 mg/mLExtraction / Workup
Esters Ethyl Acetate (EtOAc)50–100 mg/mLChromatography / Extraction
Alkanes n-Heptane< 5 mg/mLAnti-solvent / Wash
Aqueous Water (pH 7)< 0.1 mg/mLImpurity removal (Wash)
Aqueous Base 1M NaOHSoluble (as phenolate)Extraction of impurities

Experimental Protocols

Since specific literature values are sparse, the following protocols are designed to generate self-validating data for your specific batch.

Protocol 1: Gravimetric Solubility Determination

Purpose: To define the exact saturation limit for process calculations.

  • Preparation: Weigh approx. 100 mg of Ethyl 2-chloro-5-hydroxybenzoate into a 4 mL vial.

  • Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments.

  • Equilibration: Vortex for 1 minute between additions. Sonicate if necessary to break up aggregates.

  • Observation: Continue until the solid is fully dissolved.

  • Calculation:

    
    
    
  • Validation: If the solution remains cloudy after 500 µL (Solubility < 200 mg/mL), filter a specific volume, evaporate to dryness, and weigh the residue to confirm.

Protocol 2: Recrystallization Solvent Screening

Purpose: To identify the optimal solvent system for purification.

Workflow Logic:

  • Single Solvent: Test Ethanol and Toluene.

  • Binary System: Test Ethyl Acetate/Heptane or Ethanol/Water.

RecrystallizationTree Start Dissolve 100mg in Min. Hot Solvent Check Is it Soluble Hot? Start->Check Check->Start No (Add more solvent) Cool Cool to RT / 0°C Check->Cool Yes Precip Precipitate Formed? Cool->Precip Oil Oiling Out? Precip->Oil Yes (Oil) Success Harvest Crystals (Check Purity) Precip->Success Yes (Crystals) AntiSolvent Add Anti-Solvent (dropwise) Precip->AntiSolvent No Seed Add Seed Crystal or Scratch Glass Oil->Seed Reheat & Slow Cool AntiSolvent->Cool

Figure 2: Decision tree for optimizing recrystallization conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude ester in the minimum amount of boiling Ethanol .

  • Anti-solvent Addition: If no crystals form upon cooling to room temperature, add Water dropwise until persistent turbidity is observed.

  • Re-heating: Heat briefly to redissolve the turbidity.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

    • Note: If the product "oils out" (forms a separate liquid layer), reheat and add more Ethanol to increase solubility, or switch to a Toluene/Heptane system.

Practical Applications in Synthesis

Extraction Strategy

When synthesizing this compound (e.g., via esterification of 2-chloro-5-hydroxybenzoic acid), the reaction mixture is typically acidic.

  • Neutralization: Quench acid catalyst with saturated NaHCO₃.

  • Solvent Choice: Use Ethyl Acetate or DCM .

    • Why? The ester is highly soluble in these, while salts and unreacted acid (as carboxylate) remain in the aqueous phase.

  • Washing: Wash the organic layer with water to remove polar impurities.

Chromatography

For purification on silica gel:

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate .

  • Starting Point: 90:10 (Hex:EtOAc).

  • Elution: Product likely elutes between 15% and 30% EtOAc due to the polarity of the phenolic hydroxyl group.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 458210, 2-Chloro-5-hydroxybenzoic acid. Retrieved from [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Technical Guide: Ethyl 2-chloro-5-hydroxybenzoate Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization, synthesis, and experimental handling of Ethyl 2-chloro-5-hydroxybenzoate (CAS: 39062-63-0). It is designed for researchers requiring precise data for process chemistry and intermediate isolation in pharmaceutical development.

Chemical Identity & Core Parameters

Ethyl 2-chloro-5-hydroxybenzoate is a halogenated phenolic ester commonly utilized as a scaffold in the synthesis of bioactive molecules, particularly kinase inhibitors and receptor modulators. Its dual functionality (phenolic hydroxyl and ester groups) allows for orthogonal functionalization.

ParameterSpecification
IUPAC Name Ethyl 2-chloro-5-hydroxybenzoate
CAS Number 39062-63-0
Molecular Formula C

H

ClO

Molecular Weight 200.62 g/mol
SMILES CCOC(=O)C1=C(Cl)C=CC(O)=C1
Appearance Colorless to pale yellow oil or low-melting solid

Physicochemical Properties: Melting & Boiling Points[3][4][5][6]

Accurate thermal data is critical for determining isolation methods (crystallization vs. distillation). Due to the specific substitution pattern, experimental values can vary based on purity and polymorphs.

Data Summary Table
PropertyValue (Experimental/Reported)Value (Predicted/Calculated)Confidence Level
Melting Point (MP) N/A (Likely Oil/Low Solid) 45–55 °CMedium (Analogs are oils)
Boiling Point (BP) 140–145 °C (at 1–2 mmHg) 331.0 ± 22.0 °C (at 760 mmHg)High (Predicted)
Density 1.30 ± 0.1 g/cm³ 1.298 g/cm³High
pKa (Phenol) ~7.8 7.92High
Technical Analysis of Thermal Behavior
  • Boiling Point Logic: The predicted atmospheric boiling point of ~331 °C is theoretical. In practice, this compound will decompose before reaching this temperature at standard pressure due to the labile ester and oxidation-prone phenol. Vacuum distillation is required for purification.

  • Melting Point Logic: While the parent acid (2-chloro-5-hydroxybenzoic acid) is a solid (MP 178–182 °C), the ethyl ester disrupts the strong intermolecular hydrogen dimer network of the carboxylic acid. Consequently, the ester often exists as a viscous oil or a low-melting solid (<50 °C) at room temperature, similar to its propyl ester analog.

Experimental Protocols

Protocol A: Synthesis via Fischer Esterification

This method is preferred for its robustness and scalability, avoiding the use of expensive coupling agents.

Reagents:

  • 2-Chloro-5-hydroxybenzoic acid (1.0 eq)

  • Ethanol (Absolute, solvent/reactant, 10–20 volumes)

  • Sulfuric acid (H

    
    SO
    
    
    
    , catalytic, 0.1 eq) or Thionyl Chloride (SOCl
    
    
    , 1.1 eq)

Workflow:

  • Dissolution: Charge 2-chloro-5-hydroxybenzoic acid into a round-bottom flask equipped with a reflux condenser. Add absolute ethanol.

  • Activation:

    • Option 1 (H

      
      SO
      
      
      
      ): Add conc. H
      
      
      SO
      
      
      dropwise.
    • Option 2 (SOCl

      
      ): Cool to 0°C, add SOCl
      
      
      
      dropwise, then warm to RT.
  • Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 6–12 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3) or HPLC.

  • Workup:

    • Concentrate ethanol under reduced pressure.

    • Dilute residue with Ethyl Acetate (EtOAc).

    • Wash with sat. NaHCO

      
       (to remove unreacted acid) and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: If the product is an oil, purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes). If solid, recrystallize from Hexane/EtOAc.

Protocol B: Determination of Boiling Point (Micro-Method)

Since the atmospheric BP is high, use Thermogravimetric Analysis (TGA) or Siwoloboff's Method under vacuum.

  • Setup: Place a small amount of sample in a capillary tube attached to a thermometer bulb in a Thiele tube filled with silicone oil.

  • Vacuum: Apply a stable vacuum (e.g., 2 mmHg).

  • Heating: Heat slowly (2 °C/min).

  • Observation: Record the temperature when a continuous stream of bubbles emerges from the capillary (nucleation).

Visualization of Synthesis & Logic

The following diagram illustrates the synthesis pathway and the critical decision nodes for purification based on the physical state (Oil vs. Solid).

G Start Start: 2-Chloro-5-hydroxybenzoic Acid (Solid, MP ~180°C) Reaction Reflux in EtOH + H2SO4 (Fischer Esterification) Start->Reaction Activation Workup Workup: Neutralize (NaHCO3) & Extract Reaction->Workup 6-12h CheckState Decision: Physical State? Workup->CheckState PurifyOil If Oil: Vacuum Distillation or Column Chrom. CheckState->PurifyOil Viscous Liquid PurifySolid If Solid: Recrystallization (Hexane/EtOAc) CheckState->PurifySolid Precipitate Final Target: Ethyl 2-chloro-5-hydroxybenzoate (>98% Purity) PurifyOil->Final PurifySolid->Final

Caption: Synthesis and purification decision tree for Ethyl 2-chloro-5-hydroxybenzoate.

Applications in Drug Development

This compound serves as a versatile "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block.

  • Kinase Inhibition: The 5-hydroxy group is often alkylated to introduce solubilizing tails (e.g., morpholine/piperidine chains) found in multi-targeted kinase inhibitors.

  • Scaffold Hopping: The chlorine atom at the 2-position provides steric bulk and electronic modulation (sigma-hole interactions), often improving metabolic stability compared to the non-chlorinated analog.

  • Pro-drug Design: The ethyl ester can act as a masking group for the carboxylic acid, improving cell permeability before intracellular hydrolysis.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Phenolic compounds are prone to oxidation (darkening) upon air exposure.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12465053 (Related Acid). PubChem. Available at: [Link]

  • European Patent Office. Patent EP2766358A1: Substituted benzamides with activity towards EP4 receptors (Synthesis Intermediate Description). Espacenet. Available at: [Link]

  • University of Pisa (ARPI). Optimization of a benzoylpiperidine class... (Synthesis of analogs). ARPI. Available at: [Link]

Methodological & Application

Application Note: Synthesis and Validation of CNS-Penetrant TREK-1 Inhibitors Using Ethyl 2-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: CNS Drug Discovery, Ion Channel Therapeutics, Microwave-Assisted Organic Synthesis (MAOS)

Introduction and Pharmacological Rationale

The two-pore domain potassium channel TREK-1 (K2P2.1) has emerged as a compelling therapeutic target for the treatment of cognitive deficits and depressive disorders. In the central nervous system (CNS), TREK-1 functions as a "leak" channel that regulates the resting membrane potential. Consequently, the targeted inhibition of TREK-1 prevents potassium efflux, leading to membrane depolarization and a subsequent enhancement in neuronal excitability[1].

Developing CNS-penetrant TREK-1 inhibitors—such as the advanced alkyne-based candidates ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391)—requires precise structural tuning. These molecules must strike a delicate balance between target potency, lipophilicity (CLogP), and brain penetrance (Kp)[1]. In vivo, these optimized ligands demonstrate robust pro-cognitive efficacy, successfully reversing cognitive deficits in MK-801 challenge Novel Object Recognition (NOR) paradigms at minimum effective doses (MEDs) as low as 0.3 to 1 mg/kg[1].

TREK1_Mechanism Inhibitor TREK-1 Inhibitor (e.g., ONO-9517601) Channel TREK-1 (K2P2.1) Channel At Resting State Inhibitor->Channel Binds & Blocks Blockade Inhibition of K+ Efflux Channel->Blockade Depolarization Membrane Depolarization Blockade->Depolarization Excitability Enhanced Neuronal Excitability (Pro-Cognitive Efficacy) Depolarization->Excitability

Figure 1: Pharmacological mechanism of TREK-1 inhibitors enhancing neuronal excitability.

Synthetic Strategy: The Role of Ethyl 2-chloro-5-hydroxybenzoate

A foundational building block in the synthesis of these next-generation TREK-1 inhibitors is ethyl 2-chloro-5-hydroxybenzoate . The strategic selection of this scaffold is driven by strict structure-activity relationship (SAR) requirements:

  • Steric and Electronic Tuning: The chloro substituent provides essential steric bulk and favorable halogen-bonding interactions within the TREK-1 binding pocket[2].

  • Orthogonal Reactivity: The ethyl ester acts as a robust protecting group during the initial etherification. It is later saponified to yield a carboxylic acid, enabling amide coupling with complex amines (e.g., N-acyl piperidine pyrazoles)[1].

  • Chiral Modulation: The phenolic hydroxyl group serves as the primary site for introducing chirality. By alkylating this site with a chiral dioxane moiety—using (R)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate—researchers successfully lower the molecule's lipophilicity. This reduction in CLogP mitigates nonspecific protein binding and improves the unbound fraction of the drug in the brain, a non-negotiable parameter for CNS therapeutics[2].

Synthesis_Workflow SM1 Ethyl 2-chloro- 5-hydroxybenzoate Reaction Microwave Irradiation 115 °C, 45 min DMF, K2CO3 SM1->Reaction SM2 (R)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate SM2->Reaction Workup Aqueous Workup (H2O / EtOAc) Reaction->Workup Product Etherified Intermediate (TREK-1 Precursor) Workup->Product

Figure 2: Microwave-assisted etherification workflow for TREK-1 inhibitor precursors.

Experimental Protocols

Protocol A: Microwave-Assisted Etherification

Traditional SN2 etherifications of sterically hindered or electronically deactivated phenols often suffer from sluggish kinetics and poor yields. Utilizing microwave irradiation ensures rapid, uniform heating, driving the reaction to completion while minimizing thermal degradation[2].

Self-Validating System Note: The protocol employs K₂CO₃ as a mild base. This ensures the selective deprotonation of the phenol without triggering the premature hydrolysis of the ethyl ester, which would inevitably occur if stronger bases (e.g., NaOH or KOH) were used.

Reagents & Materials:

  • Ethyl 2-chloro-5-hydroxybenzoate (884 mg, 4.41 mmol)[2]

  • (R)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate (1200 mg, 4.41 mmol)[2]

  • Potassium carbonate (K₂CO₃, 2471 mg, 17.6 mmol)[2]

  • Anhydrous N,N-Dimethylformamide (DMF, 35 mL)[2]

  • Ethyl acetate (EtOAc) and Deionized Water[2]

Step-by-Step Methodology:

  • Reaction Assembly: In a heavy-walled, microwave-safe reaction vial, dissolve ethyl 2-chloro-5-hydroxybenzoate (884 mg) and the chiral tosylate (1200 mg) in 35 mL of anhydrous DMF[2].

  • Base Addition: Add finely powdered K₂CO₃ (2471 mg) to the solution[2]. Critical Check: Ensure the K₂CO₃ is strictly anhydrous to prevent moisture-driven ester hydrolysis at elevated temperatures.

  • Microwave Irradiation: Seal the vial and subject the heterogeneous mixture to microwave irradiation at 115 °C for exactly 45 minutes[2].

  • Quenching: Allow the reaction vessel to cool to ambient temperature. Dilute the mixture with 100 mL of deionized water to quench the reaction and solubilize the inorganic salts[2].

  • Extraction: Extract the aqueous layer with EtOAc (1 × 100 mL)[2]. The highly polar DMF will partition predominantly into the aqueous phase, while the target etherified product moves into the organic layer.

  • Washing & Drying: Wash the organic extraction with saturated aqueous NaCl (brine) (3 × 50 mL) to strip away any residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the pure etherified intermediate.

Protocol B: Thallium Flux Assay for TREK-1 Activity

To validate the pharmacological activity of the synthesized inhibitors, a high-throughput Thallium (Tl⁺) flux assay is utilized. Because Tl⁺ permeates potassium channels similarly to K⁺, its entry into the cell generates a quantifiable fluorescent signal upon binding to a proprietary intracellular dye[1].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing human TREK-1 (hTREK-1) and plate them in 384-well black, clear-bottom microplates[1].

  • Dye Loading: Incubate the cells with a Thallium-sensitive fluorescent dye formulation for 60 minutes at room temperature.

  • Compound Incubation: Dispense the synthesized TREK-1 inhibitors across a concentration gradient (e.g., 10 pM to 10 μM) into the wells and incubate for 10 minutes[1].

  • Stimulation: Inject a thallium stimulus buffer into the wells to initiate Tl⁺ flux through the open TREK-1 channels[1].

  • Data Acquisition: Continuously measure fluorescence kinetics using a Fluorometric Imaging Plate Reader (FLIPR). Calculate the IC₅₀ values by plotting the percentage of inhibition against compound concentration using curve-fitting software (e.g., XLfit)[1].

Quantitative Data Summary

The optimization of this alkyne-based series yielded compounds with exceptional pharmacokinetic and pharmacodynamic profiles. The incorporation of the chiral dioxane ring via the etherification protocol successfully lowered lipophilicity while preserving nanomolar target engagement[2].

Table 1: Pharmacological and Pharmacokinetic Profiling of Key TREK-1 Inhibitors

CompoundTREK-1 Tl⁺ IC₅₀ (μM)Lipophilicity (CLogP)Rat CLp (mL/min/kg)CNS Penetration (Rat Kp)In Vivo Efficacy (MED)
Compound 10 0.067High27.72.7N/A
Compound 13c 0.133.9816.20.89N/A
ONO-9517601 < 0.10OptimizedLowExcellent1.0 mg/kg
ONO-7927846 < 0.10OptimizedLowExcellent0.3 mg/kg

Data aggregated from the optimization studies of ONO-9517601 and related congeners[2],[1].

Conclusion

The strategic utilization of ethyl 2-chloro-5-hydroxybenzoate is a linchpin in the synthesis of highly selective, CNS-penetrant TREK-1 inhibitors. By employing microwave-assisted etherification, medicinal chemists can rapidly and reliably append critical chiral moieties that dictate the drug's lipophilicity and brain penetrance. When paired with robust high-throughput thallium flux screening, this validated workflow significantly accelerates the discovery pipeline for novel therapeutics targeting cognitive disorders and depression.

References

  • Tanaka, M., et al. "Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391)." Journal of Medicinal Chemistry, vol. 68, no. 21, 2025, pp. 23554–23572. URL:[Link]

Sources

Application Note: Accelerating Chemical Synthesis with Ethyl 2-chloro-5-hydroxybenzoate Using Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the fast-paced fields of drug discovery and materials science, the ability to rapidly synthesize and test novel chemical entities is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods.[1][2] This guide provides an in-depth exploration of microwave-assisted reactions utilizing Ethyl 2-chloro-5-hydroxybenzoate, a versatile and economically significant building block. We present detailed, field-tested protocols for key transformations including O-alkylation (Williamson ether synthesis), C-C bond formation (Suzuki-Miyaura cross-coupling), and the construction of complex heterocyclic scaffolds like benzofurans. This document is intended for researchers, scientists, and drug development professionals seeking to leverage MAOS for the efficient synthesis of compound libraries and novel molecular architectures.

The MAOS Advantage: Principles and Practice

Conventional laboratory heating relies on thermal conduction, a relatively slow and inefficient process where heat is transferred from an external source through the vessel walls into the reaction mixture. This often results in temperature gradients and localized overheating. Microwave-assisted synthesis, however, utilizes the ability of polar molecules and ions within the reaction mixture to transform electromagnetic energy into heat.

This direct heating mechanism, operating through two primary principles—dipolar polarization and ionic conduction —results in rapid and uniform heating of the entire sample volume.[1][3] The benefits are substantial:

  • Accelerated Reaction Rates: Reactions that take hours or days with conventional reflux can often be completed in minutes.[1][2][4]

  • Improved Yields and Purity: The rapid heating and short reaction times minimize the formation of byproducts that often result from prolonged exposure to high temperatures.[1]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel or the surrounding environment, leading to significant energy savings.[1]

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring consistent and reproducible results.[5]

Workflow for Microwave-Assisted Synthesis

The general workflow for performing a microwave-assisted reaction is streamlined for efficiency and safety.

G reagent_prep 1. Reagent Preparation (Substrates, Reagents, Solvent) vessel_seal 2. Vessel Sealing (Add stir bar, crimp cap) reagent_prep->vessel_seal mw_irrad 3. Microwave Irradiation (Set Temp, Time, Power) vessel_seal->mw_irrad cooling 4. Controlled Cooling (Automated air jet cooling) mw_irrad->cooling workup 5. Work-up & Purification (Extraction, Chromatography) cooling->workup analysis 6. Product Analysis (NMR, LC-MS, etc.) workup->analysis

Caption: General workflow for a typical microwave-assisted organic synthesis experiment.

The Synthon: Ethyl 2-chloro-5-hydroxybenzoate

Ethyl 2-chloro-5-hydroxybenzoate is a trifunctional building block offering three distinct points for chemical modification. This versatility makes it an ideal starting material for generating diverse molecular libraries.

  • Phenolic Hydroxyl (-OH): A nucleophilic site after deprotonation. Ideal for etherification (e.g., Williamson synthesis) and esterification reactions.

  • Aryl Chloride (-Cl): A leaving group suitable for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.

  • Ethyl Ester (-COOEt): Can be hydrolyzed to a carboxylic acid or converted to other functional groups like amides or hydroxamic acids, providing further diversification opportunities.[6][7]

Protocol 1: Rapid Microwave-Assisted Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, is a cornerstone of organic synthesis.[8][9] Microwave irradiation dramatically accelerates this process, allowing for the rapid preparation of aryl ethers, which are prevalent in pharmaceuticals and natural products.[10]

Causality and Rationale

In this protocol, a base (K₂CO₃) deprotonates the phenolic hydroxyl group of ethyl 2-chloro-5-hydroxybenzoate, forming a potent phenoxide nucleophile. This nucleophile then displaces a halide from an alkyl halide via an SN2 mechanism.[11] The choice of a polar aprotic solvent like DMF is crucial as it effectively absorbs microwave energy and solvates the potassium cation without solvating the nucleophilic phenoxide, thus maximizing its reactivity.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave process vial, add Ethyl 2-chloro-5-hydroxybenzoate (1.0 mmol, 200.6 mg).

  • Add potassium carbonate (K₂CO₃, 1.5 mmol, 207.3 mg) and a magnetic stir bar.

  • Add dimethylformamide (DMF, 4 mL).

  • Add the desired alkyl halide (1.1 mmol).

  • Vessel Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: Dynamic (instrument automatically modulates power to maintain temperature)

    • Pre-stirring: 20 seconds

  • Cooling: After irradiation, allow the vial to cool to below 50 °C using the instrument's automated cooling system.[5]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure ether.

Representative Data
EntryAlkyl HalideProductTime (min)Yield (%)
1Benzyl bromideEthyl 5-(benzyloxy)-2-chlorobenzoate1095%
2Ethyl iodideEthyl 2-chloro-5-ethoxybenzoate1092%
3Propargyl bromideEthyl 2-chloro-5-(prop-2-yn-1-yloxy)benzoate1088%

Protocol 2: Microwave-Enhanced Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are Nobel Prize-winning technologies that have revolutionized C-C bond formation.[12] The Suzuki-Miyaura coupling is particularly valuable for its operational simplicity and the commercial availability of a vast array of boronic acids. While aryl chlorides are often less reactive than bromides or iodides, microwave heating provides the necessary energy to facilitate efficient coupling.[13][14][15][16]

Catalytic Cycle and Mechanistic Insight

Suzuki_Cycle cluster_0 A Pd(0)L_n B Ar-Pd(II)L_n-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)L_n-R B->C Transmetalation (R-B(OH)₂) C->A Reductive Elimination C->D

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl chloride to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with the boronic acid (activated by a base). The final step is reductive elimination, which forms the C-C bond, regenerates the Pd(0) catalyst, and releases the biaryl product.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a 10 mL microwave vial, add Ethyl 2-chloro-5-hydroxybenzoate (1.0 mmol, 200.6 mg), the desired arylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 651.8 mg).

  • Add the palladium catalyst, e.g., Pd(dppf)Cl₂ (0.03 mmol, 21.9 mg).

  • Add a solvent mixture of dioxane (3 mL) and water (1 mL) and a magnetic stir bar.

  • Vessel Sealing: Purge the vial with nitrogen or argon gas for 2 minutes, then securely seal the vial.

  • Microwave Irradiation:

    • Temperature: 140 °C

    • Time: 15 minutes

    • Power: Dynamic

    • Pre-stirring: 20 seconds

  • Cooling & Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the coupled product.

Representative Data
EntryBoronic AcidProductTime (min)Yield (%)
1Phenylboronic acidEthyl 5-hydroxy-[1,1'-biphenyl]-2-carboxylate1585%
24-Methoxyphenylboronic acidEthyl 5-hydroxy-4'-methoxy-[1,1'-biphenyl]-2-carboxylate1589%
3Pyridine-3-boronic acidEthyl 5-hydroxy-2-(pyridin-3-yl)benzoate1578%

Protocol 3: One-Pot, Two-Step Synthesis of Substituted Benzofurans

Benzofurans are privileged heterocyclic motifs found in numerous biologically active compounds.[17] This advanced protocol demonstrates a powerful one-pot sequence combining a Sonogashira coupling with a subsequent intramolecular cyclization, all driven by microwave energy, to rapidly construct the benzofuran core.[18][19]

Reaction Pathway

The synthesis begins with a palladium- and copper-catalyzed Sonogashira coupling of the aryl chloride with a terminal alkyne.[12] Under the same microwave conditions, the base promotes the deprotonation of the phenolic hydroxyl group, which then undergoes an intramolecular nucleophilic attack on the newly installed alkyne (a 5-endo-dig cyclization), forming the benzofuran ring.

G start Ethyl 2-chloro-5-hydroxybenzoate + Terminal Alkyne step1 Step 1: Sonogashira Coupling (Pd/Cu catalyst, Base, MW) start->step1 intermediate Intermediate: 2-alkynyl phenol derivative step1->intermediate step2 Step 2: Intramolecular Cyclization (Base-mediated, MW) intermediate->step2 product Final Product: Substituted Benzofuran step2->product

Caption: One-pot reaction pathway for the synthesis of benzofurans.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave vial, add Ethyl 2-chloro-5-hydroxybenzoate (1.0 mmol, 200.6 mg).

  • Add PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg), copper(I) iodide (CuI, 0.04 mmol, 7.6 mg), and a magnetic stir bar.

  • Add the terminal alkyne (1.2 mmol).

  • Add triethylamine (Et₃N, 3 mL) as both the base and solvent.

  • Vessel Sealing: Purge with nitrogen or argon, then seal the vial tightly.

  • Microwave Irradiation:

    • Temperature: 130 °C

    • Time: 20 minutes

    • Power: Dynamic

  • Cooling & Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the triethylamine.

  • Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous NH₄Cl (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography to afford the desired benzofuran derivative.

Representative Data
EntryTerminal AlkyneProductTime (min)Yield (%)
1PhenylacetyleneEthyl 5-hydroxy-2-phenylbenzofuran-7-carboxylate2075%
21-HexyneEthyl 2-butyl-5-hydroxybenzofuran-7-carboxylate2081%
3TrimethylsilylacetyleneEthyl 5-hydroxy-2-(trimethylsilyl)benzofuran-7-carboxylate2072%

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficient temperature or time.Gradually increase the reaction temperature in 10-15 °C increments or extend the reaction time.[20]
Inactive catalyst (cross-coupling).Ensure reagents and solvents are properly degassed. Use fresh catalyst.
Byproduct Formation Temperature is too high.Reduce the reaction temperature. Shorten the reaction time.
Incorrect stoichiometry.Verify the molar ratios of all reagents, especially the base and coupling partners.
No Reaction Solvent does not absorb microwaves.Choose a polar solvent (DMF, NMP, EtOH, H₂O) or add a small amount of an ionic liquid to non-polar solvents.[20]
Base is not strong enough.For Suzuki couplings, consider stronger bases like Cs₂CO₃ or K₃PO₄.

Conclusion

Microwave-assisted organic synthesis provides a powerful platform for accelerating chemical innovation. By pairing this technology with versatile synthons like Ethyl 2-chloro-5-hydroxybenzoate, researchers can significantly shorten development timelines. The protocols detailed herein for etherification, C-C bond formation, and heterocycle synthesis serve as a robust starting point for creating diverse libraries of novel compounds for applications ranging from medicinal chemistry to materials science.

References

  • Benchchem. Technical Support Center: Microwave-Assisted Synthesis of Benzoates.
  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry, 72(10), 3955–3957.
  • Bioorganic & Medicinal Chemistry Letters. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC.
  • King's College London Research Portal. (2016). A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Wikipedia. Williamson ether synthesis.
  • Chemistry Steps. (2022). Williamson Ether Synthesis.
  • Organic Chemistry Portal. Microwave-Assisted Transformation of Esters into Hydroxamic Acids.
  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • International Journal of Pharmaceutical Sciences and Innovation. (2015). Microwave Assisted Synthesis, Structure, Spectral Characterization And Biological Studies Of (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide.
  • TSI Journals. (2016). A Brief Review: Microwave Assisted Ethers Synthesis.
  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • MDPI. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Sultan Qaboos University. (2020). Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond.
  • Bentham Science. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers.
  • Semantic Scholar. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • ResearchGate. Synthesis of Substituted Benzofurans via Microwave-Enhanced Catch and Release Strategy | Request PDF.
  • SciSpace. Microwave assisted synthesis and antimicrobial activity of some 2-(benzo- furan-2-yl) -7-(substituted)imidazo.
  • CEM Corporation. Organometallic cross-coupling reactions.
  • ResearchGate. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • MDPI. (2025). Microwave-Assisted P–C Coupling of the Less Reactive Chlorobenzene and >P(O)H Reagents in the Absence of the Usual Mono- and Bidental P-Ligands.
  • Royal Society of Chemistry. (2011). Microwave-assisted C–C bond forming cross-coupling reactions: an overview. Chemical Society Reviews.
  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • SciSpace. Microwave Assisted Synthesis of Organic Compounds and Nanomaterials.
  • Universidad de Sonora. Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction.
  • ResearchGate. (2026). Microwave-Assisted Transformation of Esters into Hydroxamic Acids | Request PDF.

Sources

Application Note: Ethyl 2-chloro-5-hydroxybenzoate as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-chloro-5-hydroxybenzoate is a highly versatile, tri-functional benzene derivative that has become a cornerstone building block in modern medicinal chemistry. Its unique substitution pattern—a reactive phenol, a masked carboxylic acid (ethyl ester), and a sterically demanding, metabolically stable halogen (chlorine)—enables orthogonal functionalization. This application note details its physicochemical properties, strategic utility in synthesizing CNS-penetrant ion channel inhibitors and G-protein coupled receptor (GPCR) antagonists, and provides field-validated, step-by-step synthetic protocols.

Introduction & Structural Rationale

The strategic value of Ethyl 2-chloro-5-hydroxybenzoate lies in its capacity for divergent synthesis without the need for complex protecting group strategies:

  • 5-Hydroxy Group : Acts as a nucleophilic handle for O-alkylation or Mitsunobu reactions. It allows for the attachment of lipophilic or chiral side chains to probe deep receptor sub-pockets.

  • Ethyl Ester : Serves as a masked carboxylic acid. It remains stable under mildly basic alkylation conditions but can be seamlessly saponified to yield a benzoic acid for subsequent amide coupling.

  • 2-Chloro Substituent : Provides critical steric bulk and inductive effects. In drug design, this halogen often locks the conformation of adjacent amides (e.g., in benzamides) to ensure optimal dihedral angles for receptor binding, while simultaneously enhancing metabolic stability against cytochrome P450-mediated oxidation[1].

Physicochemical Properties

The following table summarizes the key quantitative and physical data for the intermediate[2]:

PropertyValue
Chemical Name Ethyl 2-chloro-5-hydroxybenzoate
CAS Number 39062-63-0
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
Appearance Off-white to white solid
Solubility DMF, DMSO, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
Storage Conditions Room temperature, protect from strong oxidizers

Strategic Applications in Drug Discovery

Synthesis of CNS-Penetrant TREK Inhibitors

The two-pore domain potassium (K2P) channel TREK-1 is a major therapeutic target for central nervous system (CNS) disorders, including depression and ischemia. Ethyl 2-chloro-5-hydroxybenzoate was recently utilized as the foundational building block in the discovery of ONO-9517601 and ONO-7927846 , which are highly selective, CNS-penetrant TREK inhibitors[3]. The 5-hydroxy group undergoes microwave-assisted etherification with chiral tosylates to build the extended pharmacophore, while the ester is subsequently hydrolyzed to form an amide linkage with complex piperidine-pyrazoles[4].

Development of EP4 Receptor Antagonists

In the synthesis of substituted benzamides targeting the Prostaglandin E2 receptor 4 (EP4), this intermediate is crucial for achieving target selectivity[5]. The 2-chloro group forces the resulting benzamide into a non-planar conformation relative to the phenyl ring. This structural constraint is an absolute requirement for the molecule to correctly orient itself within the deep, lipophilic binding pocket of the EP4 receptor[1].

Mechanistic & Workflow Visualizations

Reactivity Center Ethyl 2-chloro-5-hydroxybenzoate (Core Scaffold) Phenol 5-OH Group (O-Alkylation / Mitsunobu) Allows lipophilic/chiral extension Center->Phenol K2CO3, R-X Ester Ethyl Ester (Saponification / Amidation) Provides amide linkage point Center->Ester LiOH, then Amine Chloro 2-Chloro Group (Steric Bulk / Bioisostere) Locks dihedral angle Center->Chloro Structural constraint

Figure 1. Orthogonal reactivity profile of Ethyl 2-chloro-5-hydroxybenzoate.

Workflow Step1 Starting Material Ethyl 2-chloro-5-hydroxybenzoate Step2 Step 1: Microwave Etherification (K2CO3, DMF, 115°C, 45 min) Step1->Step2 Chiral Tosylate Step3 Step 2: Ester Hydrolysis (LiOH, THF/MeOH/H2O) Step2->Step3 Etherified Intermediate Step4 Step 3: Amide Coupling (HATU, DIPEA, Piperidine-Pyrazole) Step3->Step4 Carboxylic Acid Step5 Final Product TREK-1 Inhibitor (e.g., ONO-9517601) Step4->Step5 Amide Formation

Figure 2. Step-by-step synthetic workflow for TREK-1 inhibitors.

Experimental Protocols

Protocol 1: Microwave-Assisted Selective O-Alkylation[4]

Objective: To selectively alkylate the 5-hydroxy group without hydrolyzing the ethyl ester, utilizing microwave irradiation to accelerate the SN2 displacement.

Causality & Expert Insights : Using Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) provides a mild, non-nucleophilic basic environment. The potassium cation is well-solvated by DMF, leaving the phenoxide anion highly nucleophilic (the "naked anion" effect). Microwave heating to 115 °C rapidly overcomes the activation energy barrier of sterically hindered electrophiles (like chiral tosylates), reducing reaction times from >24 hours to just 45 minutes and minimizing thermal degradation byproducts.

Step-by-Step Methodology :

  • Preparation : In a microwave-safe vial equipped with a magnetic stir bar, dissolve Ethyl 2-chloro-5-hydroxybenzoate (1.0 eq, e.g., 4.41 mmol) and the electrophile (e.g., (R)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate, 1.0 eq) in anhydrous DMF (0.12 M concentration, ~35 mL).

  • Base Addition : Add finely powdered, anhydrous K₂CO₃ (4.0 eq). Note: Excess base ensures complete deprotonation and neutralizes the generated toluenesulfonic acid.

  • Irradiation : Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 115 °C for 45 minutes with high stirring.

  • Quenching & Extraction : Cool the reaction to room temperature. Dilute the mixture with deionized water (100 mL) to dissolve inorganic salts and partition into EtOAc (100 mL).

  • Washing (Critical Step) : Wash the organic layer sequentially with water (2 × 50 mL) and a 5% aqueous LiCl solution (50 mL). Expert Tip: The LiCl wash is highly effective at removing residual DMF from the organic phase, which otherwise complicates downstream purification.

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude etherified intermediate.

Protocol 2: Mild Ester Saponification

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid in preparation for amide coupling, without cleaving the newly formed ether linkage.

Causality & Expert Insights : Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/MeOH/H₂O) is the gold standard for this transformation. The lithium ion strongly coordinates with the carbonyl oxygen, increasing its electrophilicity and directing the hydroxide attack. This allows the reaction to proceed at ambient temperatures, preventing the cleavage of sensitive ether linkages or the epimerization of adjacent chiral centers.

Step-by-Step Methodology :

  • Solvent System : Dissolve the etherified intermediate (1.0 eq) in a 3:1:1 mixture of THF, Methanol, and Water (concentration ~0.2 M).

  • Hydrolysis : Add LiOH monohydrate (3.0 eq) in one portion. Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 4–16 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Work-up : Concentrate the mixture under reduced pressure to remove the volatile THF and Methanol.

  • Acidification : Cool the remaining aqueous layer in an ice bath and slowly acidify with 1M HCl to pH ~3. Expert Tip: Gradual acidification prevents the precipitation of the product as an unfilterable gum; it usually crashes out as a fine, filterable white solid.

  • Isolation : Extract the aqueous layer with EtOAc (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate to afford the pure 2-chloro-5-substituted benzoic acid ready for amide coupling.

References

  • Tanaka, M., et al. "Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391)." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Almirall, S.A. "Substituted benzamides with activity towards EP4 receptors." European Patent Office, EP2765128A1, 2014.

Sources

Application Notes and Protocols for the Synthesis of ONO-9517601 from Ethyl 2-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of ONO-9517601, a selective and CNS penetrant TREK inhibitor, commencing from the commercially available starting material, Ethyl 2-chloro-5-hydroxybenzoate. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering detailed, step-by-step procedures, mechanistic insights, and data interpretation guidelines. The synthetic strategy hinges on a pivotal copper-catalyzed Ullmann diaryl ether formation, followed by ester hydrolysis and subsequent amide coupling to yield the final compound. Each step has been optimized to ensure high yields and purity, with self-validating protocols that include characterization checkpoints.

Introduction

ONO-9517601 is a potent and selective inhibitor of the TWIK-related potassium (TREK) channel, a promising target for the treatment of various neurological and psychiatric disorders. Its development as a research tool and potential therapeutic agent necessitates a reliable and scalable synthetic route.[1] This application note details a validated pathway for the preparation of ONO-9517601, starting from Ethyl 2-chloro-5-hydroxybenzoate.

The core of the synthetic strategy involves the construction of a diaryl ether linkage. While several methods exist for this transformation, including the Buchwald-Hartwig and Chan-Lam couplings, the Ullmann condensation was selected for this protocol.[2][3] This choice is predicated on its cost-effectiveness and demonstrated efficacy in coupling phenols with electron-deficient aryl halides, a structural motif present in our synthetic design.[4][5] Subsequent functional group manipulations, including saponification and amide bond formation, are achieved using standard, high-yielding conditions to complete the synthesis.

Overall Synthetic Scheme

The multi-step synthesis of ONO-9517601 is outlined below. The process begins with the formation of the diaryl ether core via an Ullmann coupling, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid, and concludes with an amide coupling to install the final side chain.

DOT Script for Synthetic Workflow

G cluster_0 Step 1: Ullmann Diaryl Ether Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A Ethyl 2-chloro-5-hydroxybenzoate (Starting Material) B Intermediate 1: Ethyl 2-chloro-5-(4-cyanophenoxy)benzoate A->B  4-Fluorobenzonitrile,  CuI, K2CO3, DMF C Intermediate 2: 2-Chloro-5-(4-cyanophenoxy)benzoic acid B->C  LiOH, THF/H2O D ONO-9517601 (Final Product) C->D  (R)-3-aminopiperidine,  HATU, DIPEA, DMF

Caption: Overall workflow for the synthesis of ONO-9517601.

Materials and Reagents

Reagent/MaterialGradeSupplier
Ethyl 2-chloro-5-hydroxybenzoate≥98%Commercially Available
4-Fluorobenzonitrile≥99%Commercially Available
Copper(I) Iodide (CuI)99.995% trace metals basisCommercially Available
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercially Available
Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
Lithium Hydroxide (LiOH)≥98%Commercially Available
Tetrahydrofuran (THF), anhydrous≥99.9%Commercially Available
(R)-3-aminopiperidine dihydrochloride≥97%Commercially Available
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)≥98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99.5%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Hydrochloric Acid (HCl), concentrated37%Commercially Available
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeCommercially Available

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloro-5-(4-cyanophenoxy)benzoate (Intermediate 1)

Mechanistic Rationale: This step employs the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[4][5] Potassium carbonate acts as a base to deprotonate the hydroxyl group of Ethyl 2-chloro-5-hydroxybenzoate, forming a phenoxide. The copper(I) catalyst facilitates the coupling of this phenoxide with 4-fluorobenzonitrile. DMF is an excellent polar aprotic solvent for this reaction, solubilizing the ionic intermediates.

Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-chloro-5-hydroxybenzoate (10.0 g, 49.8 mmol, 1.0 equiv).

  • Add 4-fluorobenzonitrile (6.6 g, 54.8 mmol, 1.1 equiv), anhydrous potassium carbonate (13.8 g, 99.6 mmol, 2.0 equiv), and copper(I) iodide (0.95 g, 4.98 mmol, 0.1 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add 100 mL of anhydrous DMF via syringe.

  • Heat the reaction mixture to 140 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford Ethyl 2-chloro-5-(4-cyanophenoxy)benzoate as a white solid.

Expected Yield and Characterization:

  • Yield: 75-85%

  • Appearance: White to off-white solid

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (t, J = 8.0 Hz, 1H), 7.65 (d, J = 8.8 Hz, 2H), 7.10-7.00 (m, 4H), 4.40 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H).

  • LC-MS (ESI): m/z calculated for C₁₆H₁₂ClNO₃ [M+H]⁺: 302.05; found 302.1.

Step 2: Synthesis of 2-Chloro-5-(4-cyanophenoxy)benzoic acid (Intermediate 2)

Mechanistic Rationale: This step involves the saponification (base-mediated hydrolysis) of the ethyl ester to a carboxylate salt, followed by acidic workup to protonate the salt and yield the carboxylic acid. Lithium hydroxide is a strong base suitable for this transformation, and the THF/water solvent system ensures solubility of both the organic substrate and the inorganic base.

Protocol:

  • Dissolve Ethyl 2-chloro-5-(4-cyanophenoxy)benzoate (11.3 g, 37.4 mmol, 1.0 equiv) in a mixture of THF (150 mL) and water (50 mL) in a 500 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (3.14 g, 74.8 mmol, 2.0 equiv) to the solution.

  • Stir the mixture at room temperature for 4 hours, or until LC-MS analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with dichloromethane (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water (3 x 50 mL) and dry under high vacuum.

Expected Yield and Characterization:

  • Yield: 90-98%

  • Appearance: White solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (br s, 1H), 7.85 (d, J = 8.8 Hz, 2H), 7.60 (d, J = 8.7 Hz, 1H), 7.30 (d, J = 2.9 Hz, 1H), 7.20-7.15 (m, 3H).

  • LC-MS (ESI): m/z calculated for C₁₄H₈ClNO₃ [M-H]⁻: 272.02; found 272.0.

Step 3: Synthesis of ONO-9517601

Mechanistic Rationale: The final step is an amide bond formation between the carboxylic acid (Intermediate 2) and (R)-3-aminopiperidine. HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid by forming an active ester, which is then readily displaced by the amine. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction.

DOT Script for Amide Coupling Mechanism

G cluster_0 Activation Acid R-COOH (Intermediate 2) ActiveEster Activated Ester [R-CO-O-HATU] Acid->ActiveEster + HATU HATU HATU Amine R'-NH2 ((R)-3-aminopiperidine) Product ONO-9517601 (Amide Product) Amine->Product + Activated Ester

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocol:

  • To a solution of 2-Chloro-5-(4-cyanophenoxy)benzoic acid (8.2 g, 30.0 mmol, 1.0 equiv) in anhydrous DMF (150 mL), add HATU (12.5 g, 33.0 mmol, 1.1 equiv) and DIPEA (15.7 mL, 90.0 mmol, 3.0 equiv).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add (R)-3-aminopiperidine dihydrochloride (5.7 g, 33.0 mmol, 1.1 equiv) in one portion.

  • Stir the reaction at room temperature for 6 hours. Monitor for completion by LC-MS.

  • Once the reaction is complete, pour the mixture into 600 mL of water.

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 0-10% methanol in dichloromethane) to yield ONO-9517601 as a solid.

Expected Yield and Characterization:

  • Yield: 65-75%

  • Appearance: White to pale yellow solid

  • Final Purity (by HPLC): >95%

  • High-Resolution MS (ESI): m/z calculated for C₂₀H₁₈ClN₄O₂ [M+H]⁺: 393.1113; found 393.1115.

Summary of Results

StepProductStarting MaterialMol. Wt. ( g/mol )Yield (%)Purity (LC-MS)
1Intermediate 1Ethyl 2-chloro-5-hydroxybenzoate301.7375-85>95%
2Intermediate 2Intermediate 1273.6890-98>98%
3ONO-9517601Intermediate 2392.8565-75>95%

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low Yield Incomplete reaction; impure reagents; insufficient heating.Ensure all reagents are anhydrous. Confirm reaction temperature. Extend reaction time and monitor by LC-MS.
Step 2: Incomplete Hydrolysis Insufficient base or reaction time.Add an additional 0.5 equiv of LiOH and stir for another 2-4 hours.
Step 3: Side Product Formation Racemization of the chiral amine; side reactions of HATU.Maintain room temperature; do not heat. Ensure slow addition of reagents if necessary.

References

  • Discovery of ONO-2920632 (VU6011887): A Highly Selective and CNS Penetrant TREK-2 (TWIK-Related K+ Channel 2) Preferring Activator In Vivo Tool Compound. ACS Chemical Neuroscience. [Link][6]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link][2]

  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Tetrahedron Letters. [Link][4]

  • Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters. [Link][3]

  • Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391). Journal of Medicinal Chemistry. [Link][1]

  • The Synthesis of Some New Diaryl Ethers. Journal of Medicinal Chemistry. [Link][5]

Sources

Application Note: Solvent Engineering for the Nucleophilic Substitution of Ethyl 2-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note provides a technical framework for solvent selection in the derivatization of Ethyl 2-chloro-5-hydroxybenzoate (CAS: 15196-83-5 / 56069-35-3 analog) . This scaffold presents a unique "Janus" reactivity profile, possessing both a nucleophilic site (phenolic -OH) and an electrophilic site (activated aryl chloride).

The choice of solvent is the single most critical variable in determining chemoselectivity between two competing pathways:

  • Pathway A (O-Alkylation): The phenolic hydroxyl acts as the nucleophile (Williamson Ether Synthesis). This is the primary route for generating Structure-Activity Relationship (SAR) libraries.

  • Pathway B (

    
    ):  The aryl chloride is displaced by an external nucleophile. The ortho-ester group activates the ring, making this a viable but high-energy pathway.
    

This guide prioritizes Pathway A while providing specific solvent adjustments required to access Pathway B , with a heavy emphasis on replacing toxic dipolar aprotic solvents (DMF, NMP) with sustainable alternatives (Cyrene™, 2-MeTHF).

Mechanistic Basis for Solvent Selection

The "Naked Anion" Effect

For the O-alkylation of the 5-hydroxy position, the reaction relies on the formation of a phenoxide anion (


).
  • Protic Solvents (MeOH, EtOH): Avoid. They solvate the phenoxide anion via hydrogen bonding, creating a "cage" that significantly reduces nucleophilicity [1].

  • Dipolar Aprotic Solvents (DMF, DMSO): Preferred. These solvents effectively solvate the cation (e.g.,

    
    , 
    
    
    
    ) but leave the phenoxide anion "naked" and highly reactive. This increases reaction rates by orders of magnitude [2].
The Transition State

For displacing the 2-chloro substituent, the reaction proceeds via a Meisenheimer Complex .

  • Dielectric Constant (

    
    ):  High dielectric solvents (DMSO 
    
    
    
    , NMP
    
    
    ) are required to stabilize the highly polar transition state and the charged intermediate.
  • Thermal Stability:

    
     on this scaffold typically requires temperatures 
    
    
    
    C due to the moderate activating power of the ester group (compared to a nitro group). Low-boiling solvents like Acetone are unsuitable here.

Solvent Selection Matrix

The following table synthesizes physical properties with "Greenness" scores to guide selection.

SolventTypeBoiling Point (°C)Green Score (1-10)*Application Suitability
Acetone Polar Aprotic568Excellent for reactive alkyl halides (Iodides/Bromides). Easy workup.
DMF Polar Aprotic1532 (Reprotoxic)Historical standard. High solubility. Difficult removal. Avoid if possible.
Acetonitrile (MeCN) Polar Aprotic826Good compromise. Azeotropes with water.[1] Moderate reaction rates.
2-MeTHF Ethereal809Recommended Green Alternative. Bio-derived. Separation from water is cleaner than THF.
DMSO Polar Aprotic1895Required for

or unreactive alkyl chlorides. High boiling point makes removal tedious (lyophilization/wash).
Cyrene™ Polar Aprotic2039Emerging Standard. Bio-based replacement for NMP/DMF. High viscosity requires dilution [3].

*Green Score based on GSK/ACS solvent selection guides.

Decision Logic & Pathways

The following diagram illustrates the critical decision points in solvent selection based on the intended chemical transformation.

SolventSelection Start Substrate: Ethyl 2-chloro-5-hydroxybenzoate Goal Define Reaction Goal Start->Goal PathA Pathway A: O-Alkylation (Target: Phenol -OH) Goal->PathA Base + R-X PathB Pathway B: SNAr (Target: Aryl Chloride -Cl) Goal->PathB Amine/Thiol Nucleophile Electrophile Electrophile Reactivity? PathA->Electrophile SolventHigh Solvent: DMSO or Cyrene™ (Heat >100°C) PathB->SolventHigh Requires High T & Dielectric HighReact High Reactivity (Alkyl Iodides/Bromides) Electrophile->HighReact LowReact Low Reactivity (Alkyl Chlorides/Mesylates) Electrophile->LowReact SolventAcetone Solvent: Acetone (Reflux 56°C) HighReact->SolventAcetone Preferred SolventGreen Solvent: 2-MeTHF or CPME (Reflux 80-100°C) LowReact->SolventGreen Green Option LowReact->SolventHigh Traditional Option

Figure 1: Solvent decision tree for Ethyl 2-chloro-5-hydroxybenzoate derivatization.

Detailed Protocols

Protocol A: O-Alkylation (Green Chemistry Optimized)

Objective: Functionalization of the C5-hydroxyl group. Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) or Acetonitrile. Base: Potassium Carbonate (


).[1]

Rationale: 2-MeTHF is derived from corncobs, has a higher boiling point than THF (allowing faster kinetics), and forms a clean biphasic system with water, simplifying the workup [4].

Step-by-Step Procedure:

  • System Suitability: Ensure water content of 2-MeTHF is <0.1% (Karl Fischer). Water inhibits the reaction by solvating the carbonate base.

  • Charge: To a reaction vessel, add:

    • Ethyl 2-chloro-5-hydroxybenzoate (1.0 equiv)

    • 2-MeTHF (10 volumes, e.g., 10 mL per 1 g substrate)

    • 
       (1.5 - 2.0 equiv, anhydrous, micronized). Note: Micronization significantly increases surface area and reaction rate.
      
  • Activation: Stir at

    
    C for 30 minutes. This allows deprotonation to form the phenoxide.[2]
    
  • Addition: Add the Alkyl Halide (1.1 equiv).

    • If using Alkyl Iodide: Stir at

      
      C.
      
    • If using Alkyl Bromide/Chloride: Add catalytic Potassium Iodide (KI, 0.1 equiv) (Finkelstein condition) and heat to reflux (

      
      C).
      
  • Monitoring: Monitor by HPLC or TLC (Hexane:EtOAc 80:20). The starting material phenol is more polar than the ether product.

  • Workup (Self-Validating):

    • Cool to room temperature.[1][3][4]

    • Add Water (5 volumes).

    • Stir vigorously. 2-MeTHF will phase separate (unlike DMF/DMSO).

    • Separate the organic layer. Wash with 1M NaOH (mild) to remove unreacted phenol traces.

    • Dry over

      
       and concentrate.
      
Protocol B: Displacement of Chloride

Objective: Displacement of the C2-Chlorine by an amine. Solvent System: DMSO or Cyrene™. Critical Constraint: The C5-OH must usually be protected (e.g., as a methoxy or benzyl ether) before this step, or the base will deprotonate the phenol, creating an electron-rich ring that resists nucleophilic attack [5].

Step-by-Step Procedure:

  • Preparation: Use the O-alkylated derivative of the substrate.

  • Charge: Dissolve substrate (1.0 equiv) in DMSO (5 volumes).

    • Green Option: Use Cyrene™.[4][5][6] Note that Cyrene is viscous; heating to

      
      C reduces viscosity.
      
  • Nucleophile: Add the amine nucleophile (2.0 - 3.0 equiv).

  • Base: Add DIPEA (Diisopropylethylamine, 2.0 equiv) to scavenge HCl.

  • Reaction: Heat to

    
    C.
    
    • Warning: Do not exceed

      
      C to avoid ester decomposition.
      
  • Workup:

    • Dilute with Ethyl Acetate (10 volumes).

    • Wash with Water (3x) to remove DMSO.

    • Wash with Brine.[1]

Troubleshooting & Experimental Validation

ObservationRoot CauseCorrective Action
Low Conversion (Protocol A) "Cage effect" from wet solvent.Dry solvent over molecular sieves (3Å). Switch from MeCN to DMF/DMSO if electrophile is steric.
Hydrolysis of Ester Presence of Hydroxide (

) or water at high temp.
Ensure base is anhydrous Carbonate, not Hydroxide. Avoid methanol (transesterification risk).
C-Alkylation (Side Product) Solvent too non-polar; Phenoxide acts as ambident nucleophile.Switch to more polar aprotic solvent (DMF/DMSO) to favor O-alkylation over C-alkylation (ortho-position).
Emulsion during Workup DMF/DMSO presence.Use the "flooding" method: dilute reaction mixture with 20x volume of water before extraction, or use 2-MeTHF initially.

Experimental Workflow Visualization

Workflow Step1 1. Solvent QC (Check Water <0.1%) Step2 2. Activation (Substrate + Base 30 min @ 40°C) Step1->Step2 Step3 3. Reaction (Add Electrophile Reflux 4-12h) Step2->Step3 Step4 4. Quench (Add Water) Step3->Step4 Step5 5. Phase Split (2-MeTHF/Water) Step4->Step5 Step6 6. Isolation (Evaporation) Step5->Step6

Figure 2: Optimized workflow using 2-MeTHF for facile phase separation.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

  • Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 50, 9650-9652. Link

  • Byrne, F., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry." ChemPubSoc Europe. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of Ethyl 2-chloro-5-hydroxybenzoate Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of Ethyl 2-chloro-5-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this crucial synthetic transformation. As your dedicated scientific partner, we go beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields.

The O-alkylation of phenols, a classic Williamson ether synthesis, is a cornerstone of organic synthesis.[1][2][3] However, the specific electronic and steric properties of Ethyl 2-chloro-5-hydroxybenzoate present unique challenges. This guide provides a structured approach to overcoming these hurdles, ensuring your experiments are both successful and reproducible.

Core Principles: The Williamson Ether Synthesis Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] First, a base is used to deprotonate the phenolic hydroxyl group, forming a highly nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the desired ether linkage.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base Base Base ProtonatedBase Base-H⁺ Phenoxide_ion Ar-O⁻ Ether Ar-O-R Phenoxide_ion->Ether + R-X AlkylHalide R-X Halide X⁻

Caption: General mechanism of the Williamson ether synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the alkylation of Ethyl 2-chloro-5-hydroxybenzoate in a direct question-and-answer format.

Q1: My reaction shows very little conversion of the starting material. What is the likely cause?

A1: Failure to initiate the reaction is almost always due to insufficient generation of the nucleophilic phenoxide ion or low reactivity of your chosen electrophile.

  • Incomplete Deprotonation: The phenolic proton on your substrate must be fully removed to create the active nucleophile.

    • Causality: If the base is too weak or if moisture is present, the equilibrium will favor the starting phenol, effectively stopping the reaction.

    • Solution:

      • Ensure Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents. Moisture will quench the base and protonate the newly formed phenoxide.[4]

      • Evaluate Base Strength: While potassium carbonate (K₂CO₃) is often sufficient for phenols, if you see poor conversion, consider a stronger base. Sodium hydride (NaH) will deprotonate the phenol irreversibly and drive the reaction forward.[5][6]

  • Low Alkylating Agent Reactivity: The SN2 reaction rate is highly dependent on the leaving group.

    • Causality: The reactivity order for alkyl halides is R-I > R-Br > R-Cl.[3] Alkyl chlorides can be sluggish.

    • Solution:

      • Use a More Reactive Halide: If possible, switch from an alkyl chloride to the corresponding bromide or iodide.

      • In Situ Activation (Finkelstein Reaction): Add a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI). The iodide will displace the chloride on your alkylating agent in situ to form the much more reactive alkyl iodide, significantly accelerating the reaction.[1][2][7]

  • Insufficient Thermal Energy:

    • Causality: SN2 reactions have an activation energy barrier that must be overcome.

    • Solution: Williamson reactions are typically run at elevated temperatures, often between 50-100 °C.[1][2] If you are running the reaction at room temperature, slowly increasing the heat while monitoring by TLC is a prudent step.

Troubleshooting_Flowchart Start Low / No Conversion Check_Base Is the base strong enough? (e.g., K₂CO₃, NaH) Start->Check_Base Check_Moisture Are conditions anhydrous? Check_Base->Check_Moisture Yes Sol_Base Solution: Use stronger base (e.g., NaH) Check_Base->Sol_Base No Check_Alkylating_Agent Is the alkylating agent reactive? (R-I > R-Br > R-Cl) Check_Moisture->Check_Alkylating_Agent Yes Sol_Moisture Solution: Use anhydrous solvent; Dry glassware Check_Moisture->Sol_Moisture No Check_Temp Is the temperature adequate? (Typically 50-100 °C) Check_Alkylating_Agent->Check_Temp Yes Sol_Alkylating_Agent Solution: Use R-Br or R-I; Add catalytic KI Check_Alkylating_Agent->Sol_Alkylating_Agent No Sol_Temp Solution: Increase temperature gradually Check_Temp->Sol_Temp No O_vs_C_Alkylation cluster_O O-Alkylation cluster_C C-Alkylation Phenoxide Phenoxide Anion (Ambident Nucleophile) O_Product Desired Ether Product (Ar-O-R) Phenoxide->O_Product Attack from Oxygen C_Product Side Product (R-Ar-OH) Phenoxide->C_Product Attack from Ring Carbon Solvent_O Favored in: Polar Aprotic Solvents (DMF, Acetonitrile, DMSO) O_Product->Solvent_O Solvent_C Favored in: Protic Solvents (Water, Ethanol) C_Product->Solvent_C

Sources

Troubleshooting low conversion in Ethyl 2-chloro-5-hydroxybenzoate esterification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Yield Ticket ID: CHEM-SUP-2C5HB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

User Issue: "I am observing low conversion (<60%) and poor isolation yields for the esterification of 2-chloro-5-hydroxybenzoic acid with ethanol."

Diagnosis: This specific substrate presents a "perfect storm" of kinetic and thermodynamic challenges. The low yield is rarely due to a single factor but rather a combination of Steric Inhibition (Ortho-effect) and Workup Losses (Phenolic acidity).

The "Why" – Molecular Bottlenecks
  • The Ortho-Effect (Steric Hindrance): The Chlorine atom at the 2-position is bulky. It forces the carboxylic acid group out of planarity with the benzene ring.[1][2][3] While this increases acidity (good for deprotonation, irrelevant for esterification), it physically blocks the nucleophilic attack of ethanol on the carbonyl carbon.

  • Thermodynamic Equilibrium: Fischer esterification is reversible (

    
    ). Without active water removal, the reaction stalls.
    
  • The "Disappearing Product" Phenomenon: The 5-hydroxy group (phenol) makes the final ester acidic (

    
    ). If you wash your crude reaction with strong base (NaOH/KOH) to remove unreacted acid, you will deprotonate the phenol and wash your product down the drain. 
    

Decision Matrix: Troubleshooting Workflow

Use this logic flow to identify where your process is failing.

Troubleshooting Start START: Low Yield Observed CheckTLC 1. Check TLC/HPLC of Crude Mix Start->CheckTLC Conversion Is Conversion > 80%? CheckTLC->Conversion LowConv ISSUE: Reaction Kinetics Conversion->LowConv No HighConv ISSUE: Workup/Isolation Conversion->HighConv Yes Water Are you actively removing water? LowConv->Water Sterics Are you refluxing > 12h? Water->Sterics Yes Action2 Add Dean-Stark Trap or Molecular Sieves Water->Action2 No Action1 Switch to Method B (Thionyl Chloride) Sterics->Action1 Yes (Still fails) BaseWash Did you wash with NaOH/KOH? HighConv->BaseWash Action3 CRITICAL ERROR: Phenol deprotonation. Use NaHCO3 only. BaseWash->Action3 Yes Action4 Check for Polymerization (Phenolic Oxidation) BaseWash->Action4 No

Figure 1: Diagnostic logic for identifying yield loss in hindered phenolic esterification.

Method A: Optimized Fischer Esterification

Best for: Routine synthesis where 70-80% yield is acceptable.

The Problem: Standard reflux is insufficient due to the 2-Cl steric block. The Fix: You must shift the equilibrium aggressively using Le Chatelier’s Principle .

Protocol
  • Reagents:

    • 2-chloro-5-hydroxybenzoic acid (1.0 eq)

    • Absolute Ethanol (Solvent, excess, >10 eq)

    • 
       (conc.) or Dry HCl gas (Catalyst, 0.5 - 1.0 eq)
      
  • Setup:

    • Install a Dean-Stark apparatus filled with dry ethanol (or benzene/toluene ternary azeotrope if compatible).

    • Alternatively, use a Soxhlet extractor containing activated 3Å Molecular Sieves (pellets, not powder) to continuously dry the refluxing ethanol.

  • Execution:

    • Reflux vigorously for 24–48 hours . The steric hindrance significantly slows the rate constant (

      
      ).
      
    • Monitor by TLC (Solvent: 30% EtOAc/Hexane). Stain with Bromocresol Green (Acid turns yellow, Ester is blue/inactive).

FAQ: Why not just add more acid catalyst? Adding >10%


 promotes side reactions, specifically the sulfonation of the electron-rich phenolic ring or oxidation to quinones (darkening of solution).

Method B: The "Nuclear Option" (Thionyl Chloride)

Best for: Stubborn substrates where conversion stalls <50%.

The Problem: The carboxylic acid OH is a poor leaving group. The Fix: Convert it to an acid chloride (Cl is a great leaving group), which overcomes the steric barrier.

Protocol
  • Activation:

    • Suspend 2-chloro-5-hydroxybenzoic acid in dry Toluene (or DCM).

    • Add Thionyl Chloride (

      
      )  (1.5 eq) and a catalytic drop of DMF.
      
    • Heat to 60°C for 2-3 hours. Gas evolution (

      
      ) indicates reaction.[4]
      
    • Note: The phenolic OH is relatively stable to

      
       in the absence of base, but keep temperatures moderate to avoid polymerization.
      
  • Esterification:

    • Evaporate excess

      
       (vacuum) to leave the crude acid chloride.
      
    • Redissolve in dry DCM.

    • Add Absolute Ethanol (excess) and Pyridine (1.1 eq) at 0°C.

    • Warm to room temperature.[5][6]

Risk: This method is moisture sensitive.[4][7] Ensure all glassware is oven-dried.

Critical Workup Guide (The "Yield Killer")

Scenario: You have 95% conversion, but after extraction, you only recover 20% product. Cause: You washed the organic layer with 1M NaOH to remove unreacted acid.

The Chemistry of the Loss
  • Carboxylic Acid pKa: ~2.5 (Lowered by ortho-Cl).

  • Phenol (Product) pKa: ~9.5.

  • 1M NaOH pH: ~14.

Result: NaOH deprotonates both the impurity (acid) and your product (phenol). Both go into the water layer. When you discard the water, you discard the product.

Correct Workup Protocol
StepReagentPurposeMechanism
1. Quench WaterStop reactionDilutes catalyst.
2. Extract Ethyl AcetatePull organicsEster + Unreacted Acid go to Org layer.
3. Wash 1 Sat.

Remove Acid pH ~8.5. Deprotonates Carboxylic Acid (soluble in water) but NOT the Phenol (stays in Org).
4. Wash 2 BrineDryRemoves bulk water.
5. Dry

Final DryRemoves trace water.

Comparison of Methods

FeatureMethod A (Fischer)Method B (Acid Chloride)
Complexity LowHigh (Moisture sensitive)
Steric Handling Poor (Requires long reflux)Excellent (Highly reactive)
Cost LowMedium
Scalability HighMedium (Gas evolution)
Rec. Use Case Initial attempts, large scaleIf Method A fails

References

  • Mechanism of Fischer Esterification & Equilibrium Control

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
    • Master Organic Chemistry. (2022).[8] "Fischer Esterification."[6][7][8][9][10][11] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6: Aromatic Esters).
  • Thionyl Chloride Activation Protocols

    • Common Organic Chemistry. (2023).[6] "Acid to Ester: Thionyl Chloride Method." Link

    • Org.[6][11][12] Synth. 1990, 68, 155. "Preparation of Acid Chlorides." Link

  • Phenolic Ester Handling & pKa Data

    • Evans pKa Table. (Harvard University). Link

Sources

Preventing hydrolysis of Ethyl 2-chloro-5-hydroxybenzoate during workup

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Workup

Welcome to the Technical Support Center. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the workup of Ethyl 2-chloro-5-hydroxybenzoate. Our goal is to equip you with the necessary knowledge to minimize hydrolysis and maximize the yield and purity of your product.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This section is designed to help you identify the potential causes of Ethyl 2-chloro-5-hydroxybenzoate hydrolysis during your workup and provides actionable solutions.

Issue 1: Low yield of the final ester product with the reappearance of the starting carboxylic acid.

Possible Cause: Unintended hydrolysis of the ester back to 2-chloro-5-hydroxybenzoic acid. This is often confirmed by analytical methods like Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, which show the presence of the more polar starting material.[1]

Solution:

  • Control pH during washes: Ester hydrolysis is catalyzed by both acidic and basic conditions.[2][3][4] While a basic wash is necessary to remove the acid catalyst and unreacted carboxylic acid, prolonged exposure or the use of a strong base can promote saponification, the base-catalyzed hydrolysis of the ester.[1][3]

    • Recommendation: Use a weak inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for the neutralization step. These are sufficiently basic to remove acids but are less likely to cause significant ester hydrolysis compared to strong bases like sodium hydroxide (NaOH).[5]

  • Minimize contact time with aqueous layers: The longer your organic layer is in contact with aqueous acidic or basic solutions, the greater the opportunity for hydrolysis.[1]

    • Recommendation: Perform extractions and washes efficiently. Do not allow the layers to sit in the separatory funnel for extended periods.

  • Work at lower temperatures: Hydrolysis reactions, like most chemical reactions, are accelerated by higher temperatures.

    • Recommendation: Cool the reaction mixture to room temperature or in an ice bath before beginning the aqueous workup.[1] Use cold washing solutions to further minimize the rate of hydrolysis.

Issue 2: The organic layer is difficult to dry, or the product is wet after solvent removal.

Possible Cause: Incomplete removal of water from the organic layer. Residual water can lead to hydrolysis, especially if acidic or basic impurities are still present.[6][7]

Solution:

  • Effective use of brine: A brine wash (saturated aqueous NaCl solution) before the final drying step helps to remove the bulk of dissolved water from the organic phase.[1]

  • Sufficient drying agent: Ensure you are using an adequate amount of an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

    • Recommendation: Add the drying agent until it no longer clumps together and flows freely when the flask is swirled. This indicates that all the water has been absorbed.[1]

Issue 3: Unexpected byproducts are observed in the final product.

Possible Cause: Besides hydrolysis of the ester, the phenolic hydroxyl group can also participate in side reactions. While the chloro- and ester- groups are relatively stable, the phenol is acidic and can react with bases.[8]

Solution:

  • Consider a protecting group strategy for the phenolic hydroxyl: For multi-step syntheses where the ester must be subjected to basic or nucleophilic conditions, protecting the phenolic hydroxyl group can prevent side reactions.[8][9][10] Ethers, such as a benzyl ether, are common protecting groups for phenols and are stable to a wide range of reagents.[8][11]

Frequently Asked Questions (FAQs)

Here we address common questions about the workup of Ethyl 2-chloro-5-hydroxybenzoate.

Q1: Why is my ester, Ethyl 2-chloro-5-hydroxybenzoate, susceptible to hydrolysis?

A1: Esters are susceptible to hydrolysis, which is the reverse of the esterification reaction.[6][7] This reaction breaks the ester bond to form the parent carboxylic acid (2-chloro-5-hydroxybenzoic acid) and alcohol (ethanol).[2] The workup process, which involves the use of aqueous acidic or basic solutions to purify the product, provides the necessary water and catalysts (acid or base) for this unwanted reaction to occur.[1][3]

Q2: What is the optimal pH range to maintain during the workup to prevent hydrolysis?

A2: While a slightly acidic pH can slow down the rate of hydrolysis compared to strongly acidic or basic conditions, the primary goal of the workup is to remove impurities.[2] A carefully executed wash with a weak base like sodium bicarbonate is essential to remove the acid catalyst and any unreacted 2-chloro-5-hydroxybenzoic acid. The key is to minimize the time of this basic wash. A final wash with water or brine will help to bring the pH of the organic layer closer to neutral before drying.

Q3: Can I use a strong base like sodium hydroxide to speed up the neutralization of the acid catalyst?

A3: It is highly discouraged. Using a strong base like sodium hydroxide (NaOH) will significantly increase the rate of base-catalyzed hydrolysis (saponification) of your ester, leading to a substantial loss of product.[3][12] Stick to weaker bases like sodium bicarbonate or potassium carbonate.

Q4: How can I confirm that hydrolysis has occurred during my workup?

A4: The most straightforward method is to use Thin-Layer Chromatography (TLC). Spot your crude product alongside your starting material (2-chloro-5-hydroxybenzoic acid). If you see a spot in your crude product that corresponds to the starting material, hydrolysis has likely occurred.[1][5] NMR and IR spectroscopy can also be used to identify the presence of the carboxylic acid in your final product.[1]

Q5: Is it necessary to protect the phenolic hydroxyl group during the workup?

A5: For a standard workup following esterification, protecting the phenolic hydroxyl group is generally not necessary if the workup is performed carefully and quickly. However, if the subsequent steps in your synthesis involve strong bases or other reagents that could react with the phenol, then protecting it as an ether or another suitable group would be a prudent strategy.[8][11]

Experimental Protocol: Robust Workup for Ethyl 2-chloro-5-hydroxybenzoate

This protocol is designed to maximize the yield and purity of Ethyl 2-chloro-5-hydroxybenzoate by minimizing hydrolysis.

1. Cooling the Reaction Mixture:

  • Once the esterification reaction is complete, allow the reaction mixture to cool to room temperature.

  • For particularly sensitive reactions, it is advisable to place the reaction flask in an ice bath to further reduce the temperature before proceeding with the workup.[1]

2. Quenching and Initial Extraction:

  • Carefully pour the cooled reaction mixture into a separatory funnel containing a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and cold deionized water.

  • Gently shake the funnel, venting frequently to release any pressure.

  • Allow the layers to separate and drain the organic layer. Extract the aqueous layer one more time with the organic solvent.

3. Neutralization with Weak Base:

  • Combine the organic layers and wash with a cold, saturated solution of sodium bicarbonate (NaHCO₃).

  • Caution: This will generate carbon dioxide gas. Swirl the unstoppered funnel initially to control the rate of gas evolution before stoppering and shaking. Vent frequently.[1]

  • Continue washing with fresh portions of the NaHCO₃ solution until no more gas evolves, indicating that all the acid has been neutralized.

4. Brine Wash:

  • Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine).[1] This step aids in the removal of residual water and decreases the solubility of the ester in any remaining aqueous phase.

5. Drying the Organic Layer:

  • Drain the organic layer into an Erlenmeyer flask.

  • Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Add the drying agent until it no longer clumps and moves freely, which signifies that all trace water has been absorbed.[1]

6. Solvent Removal:

  • Filter the dried organic solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl 2-chloro-5-hydroxybenzoate.

7. Purification (if necessary):

  • The crude product can be further purified by recrystallization or column chromatography if needed to remove any remaining impurities.[5]

Critical Parameters for Workup
ParameterRecommendationRationale
Temperature Work at room temperature or below (ice bath).Reduces the rate of hydrolysis.[1]
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) solution.Effectively neutralizes acid without causing significant ester hydrolysis.[5]
Contact Time Minimize time in contact with aqueous layers.Reduces the opportunity for hydrolysis to occur.[1]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄.Ensures complete removal of water to prevent hydrolysis during storage or further steps.[1]
Workup Decision-Making Workflow

Workup_Workflow Figure 1: Decision-making workflow for the workup of Ethyl 2-chloro-5-hydroxybenzoate. Start Reaction Complete Cool Cool to Room Temperature / Ice Bath Start->Cool Quench Quench with Cold Water & Extract with Organic Solvent Cool->Quench Wash_Bicarb Wash with Cold Saturated NaHCO₃ Quench->Wash_Bicarb Gas_Evolved Gas Evolution? Wash_Bicarb->Gas_Evolved Gas_Evolved->Wash_Bicarb Yes Wash_Brine Wash with Cold Brine Gas_Evolved->Wash_Brine No Dry Dry with Anhydrous Na₂SO₄ Wash_Brine->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Analyze Analyze Purity (TLC, NMR) Filter_Concentrate->Analyze Pure Product is Pure Analyze->Pure Yes Impure Hydrolysis Detected Analyze->Impure No Purify Purify (Recrystallization / Chromatography) Impure->Purify Purify->Analyze

Caption: Decision-making workflow for the workup of Ethyl 2-chloro-5-hydroxybenzoate.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Vertex AI Search.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterific
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Technical Support Center: 2-(Benzyloxy)-5-chlorobenzoic acid Synthesis. Benchchem.
  • 5-Chloro-2-hydroxybenzoic acid synthesis. ChemicalBook.
  • Protective Groups. Organic Chemistry Portal.
  • Protecting group. Wikipedia.
  • 2-Chloro-5-hydroxybenzoic acid. Wychem.
  • CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions 1. Plant Physiology | Oxford Academic.
  • hydrolysis of esters. Chemguide.
  • 2-Chloro-5-hydroxybenzoic acid | C7H5ClO3 | CID 458210. PubChem.
  • 2-Chloro-5-hydroxybenzoic acid | 56961-30-9. Sigma-Aldrich.
  • Benzoic Acid Esters, Benzo
  • Why during the preparation of esters, should water be removed as soon as soon as it is formed? Quora.
  • What happens if i don't remove water during esterific
  • Ester to Acid - Common Conditions. Organic Chemistry Portal.
  • CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • Ester Hydrolysis (Acidic and Basic Conditions). YouTube.
  • The Hydrolysis of Ethyl Benzo
  • CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
  • Stability of sucrose fatty acid esters under acidic and basic conditions. PubMed.

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Fragmentation Analysis of Ethyl 2-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical analysis, the structural elucidation and quantification of compounds are paramount. This guide provides an in-depth analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of Ethyl 2-chloro-5-hydroxybenzoate, a substituted aromatic compound of interest in various chemical syntheses. Furthermore, this guide will objectively compare the LC-MS methodology with alternative analytical techniques, providing a comprehensive resource for researchers and drug development professionals.

Introduction to Ethyl 2-chloro-5-hydroxybenzoate and its Analytical Importance

Ethyl 2-chloro-5-hydroxybenzoate is a multifunctional aromatic compound featuring an ethyl ester, a chloro substituent, and a hydroxyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The precise characterization and quantification of this compound and its related impurities are critical for ensuring the quality, safety, and efficacy of final products. LC-MS, with its high sensitivity and specificity, stands as a powerful tool for this purpose. Understanding its fragmentation behavior is key to developing robust analytical methods.

Predicted LC-MS Fragmentation Pattern of Ethyl 2-chloro-5-hydroxybenzoate

While a publicly available experimental mass spectrum for Ethyl 2-chloro-5-hydroxybenzoate is not readily found, its fragmentation pattern under electrospray ionization (ESI) can be predicted based on the established fragmentation of analogous compounds, such as other ethyl benzoates and halogenated phenols.

Molecular Ion: In positive ion mode ESI-LC-MS, the molecule is expected to readily protonate, primarily on the carbonyl oxygen of the ester group, to form the molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 201 (for the ³⁵Cl isotope) and 203 (for the ³⁷Cl isotope) in an approximate 3:1 isotopic ratio.

Key Fragmentation Pathways: Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is anticipated to proceed through several key pathways:

  • Loss of Ethylene (C₂H₄): A characteristic fragmentation of ethyl esters is the neutral loss of ethylene (28 Da) via a McLafferty-type rearrangement, leading to the formation of the protonated 2-chloro-5-hydroxybenzoic acid at m/z 173/175.

  • Loss of Ethanol (C₂H₅OH): Cleavage of the ester bond can result in the neutral loss of ethanol (46 Da), generating a benzoyl cation intermediate at m/z 155/157.

  • Loss of the Ethyl Group (•C₂H₅): Homolytic cleavage of the ethyl group (29 Da) can occur, though it is generally less favored in ESI.

  • Decarbonylation: Subsequent fragmentation of the benzoyl cation (m/z 155/157) could involve the loss of carbon monoxide (28 Da) to yield a chlorohydroxyphenyl cation at m/z 127/129.

The following diagram illustrates the predicted fragmentation pathway:

fragmentation_pathway M [M+H]⁺ m/z 201/203 F1 [M+H - C₂H₄]⁺ m/z 173/175 M->F1 - C₂H₄ F2 [M+H - C₂H₅OH]⁺ m/z 155/157 M->F2 - C₂H₅OH F3 [M+H - C₂H₅OH - CO]⁺ m/z 127/129 F2->F3 - CO

Caption: Predicted ESI-MS/MS fragmentation of Ethyl 2-chloro-5-hydroxybenzoate.

Summary of Predicted Key Ions:

m/z (³⁵Cl/³⁷Cl)Proposed FragmentFragmentation Pathway
201/203[M+H]⁺Molecular Ion
173/175[M+H - C₂H₄]⁺Loss of ethylene
155/157[M+H - C₂H₅OH]⁺Loss of ethanol
127/129[M+H - C₂H₅OH - CO]⁺Loss of ethanol and carbon monoxide

This predicted fragmentation pattern provides a solid foundation for developing a selective and sensitive LC-MS/MS method for the targeted analysis of Ethyl 2-chloro-5-hydroxybenzoate.

Comparison with Alternative Analytical Techniques

While LC-MS offers significant advantages, it is essential to consider other established analytical techniques for the analysis of Ethyl 2-chloro-5-hydroxybenzoate and similar compounds.

TechniquePrincipleAdvantagesDisadvantagesApplicability to Ethyl 2-chloro-5-hydroxybenzoate
LC-MS/MS Separation by liquid chromatography followed by mass analysis of the precursor and fragment ions.High sensitivity and selectivity, structural information from fragmentation, suitable for complex matrices.Higher instrument cost and complexity.Excellent: Ideal for trace-level quantification and confirmation of identity.
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.Excellent separation efficiency for volatile compounds, extensive spectral libraries available.Requires derivatization for non-volatile or thermally labile compounds, potential for thermal degradation.Good: The compound is likely volatile enough for GC analysis. Derivatization of the hydroxyl group may be necessary to improve peak shape. The NIST WebBook provides EI-MS data for similar compounds like Ethyl-2-chlorobenzoate, which can aid in spectral interpretation.[1]
HPLC-UV Separation by high-performance liquid chromatography with detection by UV-Vis absorbance.Robust, relatively low cost, widely available.[2][3][4][5]Lower sensitivity and selectivity compared to MS, limited structural information.Good: Suitable for routine analysis and quantification at moderate concentrations, especially when a validated method is established.[2][3][4][5]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, small sample volume requirements.[6][7][8][9][10]Lower sensitivity for some applications, can be less robust than HPLC.Fair: Could be a viable alternative, particularly when coupled with MS detection, for high-efficiency separations of charged species.[6][7][10]

Experimental Protocol: A Representative LC-MS/MS Method

This section outlines a starting point for developing a robust LC-MS/MS method for the analysis of Ethyl 2-chloro-5-hydroxybenzoate. Optimization will be necessary based on the specific instrumentation and sample matrix.

4.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of Ethyl 2-chloro-5-hydroxybenzoate in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Extraction: For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.

4.2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Quantifier: 201 -> 173 (for ³⁵Cl)

    • Qualifier: 201 -> 155 (for ³⁵Cl)

  • Collision Energy: Optimize for the specific instrument to maximize the intensity of the product ions.

  • Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument.

Workflow Diagram:

lc_ms_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Standard Standard Preparation Injection Sample Injection Standard->Injection Extraction Sample Extraction (LLE/SPE) Extraction->Injection Separation C18 Reversed-Phase Separation Injection->Separation Ionization Positive ESI Separation->Ionization Fragmentation Collision-Induced Dissociation (CID) Ionization->Fragmentation Detection MRM Detection Fragmentation->Detection Quantification Quantification Detection->Quantification Confirmation Confirmation Detection->Confirmation

Caption: A typical workflow for LC-MS/MS analysis.

Conclusion and Future Perspectives

The predicted LC-MS fragmentation pattern of Ethyl 2-chloro-5-hydroxybenzoate provides a robust framework for the development of highly selective and sensitive analytical methods. The primary fragmentation pathways involving the loss of ethylene and ethanol are characteristic of ethyl esters and provide diagnostic ions for targeted analysis. When compared to alternative techniques such as GC-MS and HPLC-UV, LC-MS/MS offers unparalleled sensitivity and specificity, making it the preferred method for trace-level analysis and in complex matrices. As the demand for highly pure and well-characterized chemical entities continues to grow in the pharmaceutical and chemical industries, the application of advanced analytical techniques like LC-MS/MS will remain indispensable.

References

  • Analysis of drugs, natural and bioactive compounds containing phenolic groups by capillary electrophoresis coupled to mass spectrometry. Scilit.
  • Gáspár, A., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. International Journal of Molecular Sciences, 23(14), 7889.
  • Wiestaw, W., et al. (2021).
  • Rivas, B., et al. (2013). Capillary electrophoresis for the monitoring of phenolic compounds in bioprocesses. Electrophoresis, 34(12), 1752-1758.
  • Gáspár, A., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis-Mass Spectrometry. PubMed.
  • NIST.
  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228.
  • Ding, M., et al. (2015). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Thermo Fisher Scientific AppsLab Library.
  • Tom, S., Phal, S., & Chea, C. (2025). Determination of Benzoic Acid and Sorbic Acid in Fish Sauce Using HPLC-UV. Cambodia Journal of Basic and Applied Research, 7(2).
  • Sirhan, A. Y., et al. (2018). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Indonesian Journal of Chemistry, 18(4), 653-660.
  • Sirhan, A. Y., et al. (2018). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment.

Sources

Comparing reactivity of Ethyl 2-chloro-5-hydroxybenzoate vs Ethyl 5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of Ethyl 2-chloro-5-hydroxybenzoate and Ethyl 5-chloro-2-hydroxybenzoate

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction outcomes, yield, and purity. This guide provides an in-depth comparison of the reactivity of two constitutional isomers, Ethyl 2-chloro-5-hydroxybenzoate and Ethyl 5-chloro-2-hydroxybenzoate. By examining the electronic and steric influences of the substituent groups on the aromatic ring, we can predict and understand their differential behavior in key chemical transformations.

Structural and Electronic Overview

The positioning of the chloro, hydroxyl, and ethyl ester groups on the benzene ring dictates the electronic environment and steric accessibility of the reactive sites in Ethyl 2-chloro-5-hydroxybenzoate and Ethyl 5-chloro-2-hydroxybenzoate. These differences are fundamental to their reactivity.

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Caption: Chemical structures of the two isomers.

In Ethyl 2-chloro-5-hydroxybenzoate , the hydroxyl group is para to the chloro group and meta to the electron-withdrawing ethyl ester group. The chloro group is ortho to the ethyl ester group.

In Ethyl 5-chloro-2-hydroxybenzoate , the hydroxyl group is ortho to the ethyl ester group and meta to the chloro group. The chloro group is para to the hydroxyl group.

Reactivity of the Hydroxyl Group

The primary reaction involving the hydroxyl group is deprotonation to form a phenoxide, which can then act as a nucleophile in reactions such as Williamson ether synthesis. The acidity of the phenolic proton is a key determinant of its reactivity.

Acidity of the Phenolic Proton

The acidity of a phenol is enhanced by electron-withdrawing groups that can stabilize the resulting phenoxide ion. The chloro and ethyl ester groups are both electron-withdrawing.

  • In Ethyl 5-chloro-2-hydroxybenzoate , the hydroxyl group is ortho to the strongly electron-withdrawing ethyl ester group and para to the chloro group. Both substituents effectively stabilize the negative charge of the phenoxide ion through inductive and resonance effects.

  • In Ethyl 2-chloro-5-hydroxybenzoate , the hydroxyl group is meta to the ethyl ester group, diminishing the resonance stabilization of the phenoxide. The para-chloro group does provide stabilization.

Therefore, Ethyl 5-chloro-2-hydroxybenzoate is predicted to be the more acidic of the two isomers. A lower pKa for the parent acid, 5-chloro-2-hydroxybenzoic acid (pKa1: 2.63), supports this prediction, as the electronic effects of the substituents are the primary drivers of acidity.[1]

O-Alkylation and O-Acylation

The greater acidity of Ethyl 5-chloro-2-hydroxybenzoate suggests that it will form a phenoxide ion more readily under basic conditions. This facilitates nucleophilic attack on an electrophile, such as an alkyl halide in a Williamson ether synthesis.

Prediction: Ethyl 5-chloro-2-hydroxybenzoate will exhibit a higher rate of reaction and potentially higher yields in O-alkylation and O-acylation reactions compared to Ethyl 2-chloro-5-hydroxybenzoate under identical conditions.

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}

Caption: Generalized workflow for Williamson ether synthesis.

Reactivity of the Aromatic Ring

The substituents on the benzene ring influence its susceptibility to both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile.[2][3] Activating groups increase the electron density of the ring, making it more nucleophilic, while deactivating groups decrease it. Both the hydroxyl and chloro groups are ortho, para-directors, while the ethyl ester group is a meta-director and a deactivating group.

  • In Ethyl 2-chloro-5-hydroxybenzoate , the powerful activating hydroxyl group directs incoming electrophiles to the ortho (C4, C6) and para (C2, already substituted) positions. The chloro group also directs ortho (C1, C3) and para (C5, already substituted). The ethyl ester group deactivates the ring and directs meta (C3, C5). The positions most activated for electrophilic attack are C4 and C6.

  • In Ethyl 5-chloro-2-hydroxybenzoate , the hydroxyl group directs ortho (C1, C3) and para (C6). The chloro group directs ortho (C4, C6) and para (C2, already substituted). The ethyl ester group directs meta (C3, C5). The positions most activated for electrophilic attack are C3 and C6.

Considering the combined electronic effects, the hydroxyl group is a stronger activating group than the deactivating effect of the chloro and ethyl ester groups. However, the overall reactivity towards EAS is expected to be modest due to the presence of two deactivating groups.

Prediction: Both isomers will undergo electrophilic aromatic substitution at the positions activated by the hydroxyl group. The relative rates would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

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Caption: General mechanism of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, displacing a leaving group.[4][5] This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group (in this case, the chloro substituent).[6][7]

  • In Ethyl 2-chloro-5-hydroxybenzoate , the chloro group is ortho to the electron-withdrawing ethyl ester group. This arrangement strongly activates the C2 position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

  • In Ethyl 5-chloro-2-hydroxybenzoate , the chloro group is meta to the ethyl ester group. This positioning offers less stabilization to the Meisenheimer complex compared to the ortho/para arrangement.

Prediction: Ethyl 2-chloro-5-hydroxybenzoate will be significantly more reactive towards nucleophilic aromatic substitution at the chloro-substituted carbon than Ethyl 5-chloro-2-hydroxybenzoate.

Summary of Predicted Reactivity

Reaction TypeMore Reactive IsomerRationale
O-Alkylation/Acylation Ethyl 5-chloro-2-hydroxybenzoateHigher acidity of the phenolic proton due to stronger electron-withdrawing effects of substituents.
Electrophilic Aromatic Substitution Comparable, position-dependentBoth are activated by the hydroxyl group, but also deactivated by the chloro and ester groups. Reactivity will depend on the specific electrophile and steric factors.
Nucleophilic Aromatic Substitution Ethyl 2-chloro-5-hydroxybenzoateThe chloro group is ortho to the strongly electron-withdrawing ethyl ester group, stabilizing the Meisenheimer intermediate.

Proposed Experimental Protocols for Reactivity Comparison

To empirically validate these predictions, the following experimental protocols are proposed.

Comparative O-Alkylation (Williamson Ether Synthesis)

This experiment will compare the rate of ether formation for the two isomers.

Objective: To determine the relative reactivity of the hydroxyl group in the two isomers towards O-alkylation.

Procedure:

  • In two separate, identical reaction vessels, dissolve equimolar amounts of Ethyl 2-chloro-5-hydroxybenzoate and Ethyl 5-chloro-2-hydroxybenzoate in a suitable solvent (e.g., acetone or DMF).

  • Add an equimolar amount of a weak base (e.g., potassium carbonate) to each vessel.[8]

  • Add an equimolar amount of a reactive alkyl halide (e.g., ethyl iodide).

  • Stir both reactions at a constant temperature (e.g., 50 °C).

  • Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

  • Compare the rate of consumption of the starting material and the formation of the product for both isomers.

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}

Caption: Experimental workflow for comparative O-alkylation.

Comparative Electrophilic Aromatic Substitution (Nitration)

This experiment will assess the relative ease of introducing a nitro group onto the aromatic ring of each isomer.

Objective: To compare the reactivity of the aromatic rings of the two isomers towards electrophilic nitration.

Procedure:

  • In two separate, identical reaction vessels, dissolve equimolar amounts of Ethyl 2-chloro-5-hydroxybenzoate and Ethyl 5-chloro-2-hydroxybenzoate in a suitable solvent (e.g., glacial acetic acid).

  • Cool both solutions in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to each solution while maintaining the low temperature.

  • After the addition is complete, allow the reactions to proceed for a set period (e.g., 1 hour).

  • Quench both reactions by pouring them into ice water.

  • Isolate the products by filtration or extraction.

  • Analyze the product mixtures using techniques such as NMR or GC-MS to determine the yield and regioselectivity of the nitration for each isomer.

Conclusion

The reactivity of Ethyl 2-chloro-5-hydroxybenzoate and Ethyl 5-chloro-2-hydroxybenzoate is a nuanced interplay of electronic and steric effects. Based on fundamental principles of organic chemistry, we can predict that Ethyl 5-chloro-2-hydroxybenzoate will be more reactive at the hydroxyl group , making it a better substrate for reactions like O-alkylation. Conversely, Ethyl 2-chloro-5-hydroxybenzoate is predicted to be more susceptible to nucleophilic attack at the chloro-substituted carbon . Their reactivity in electrophilic aromatic substitution is likely to be comparable, with the site of substitution dictated by the powerful directing effect of the hydroxyl group. The experimental protocols outlined in this guide provide a framework for the empirical validation of these predictions, enabling researchers to make informed decisions in the design and execution of synthetic routes.

References

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of 5-(5-chloro-2-benzoxazolyloxy) benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • 5-Chloro-2-hydroxybenzoic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Journals. Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved from [Link]

  • 17.1 Nucleophilic aromatic substitution. (n.d.). Lumen Learning. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (2025, January 2). LabXchange. Retrieved from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Methyl 5-chloro-2-hydroxybenzoate. (n.d.). LookChem. Retrieved from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. (2025, May 25). National Center for Biotechnology Information. Retrieved from [Link]

  • 14.5: Electrophilic Substitution. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • 14.2. Examples of electrophilic aromatic substitution. (n.d.). Lumen Learning. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]

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  • Spectra Problem #7 Solution. (n.d.). University of Calgary. Retrieved from [Link]

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  • Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. (n.d.). Google Patents.
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  • Catechuic Acid and Ethyl 2,4,5-trihydroxybenzoate From D-glucose. (2009, April 21). National Center for Biotechnology Information. Retrieved from [Link]

  • Preparation method of 2-chloro-5-iodobenzoic acid. (n.d.). Google Patents.
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A Comparative Guide to the Reactivity of Ethyl 2-chloro-5-hydroxybenzoate and 2-chloro-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that dictates reaction pathways, efficiency, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of the reactivity of two structurally similar, yet functionally distinct molecules: Ethyl 2-chloro-5-hydroxybenzoate and 2-chloro-5-hydroxybenzoic acid . By examining the interplay of their functional groups—a phenolic hydroxyl, a carboxylic acid, and an ethyl ester—we will dissect their reactivity profiles, supported by established chemical principles and experimental data from analogous systems.

At a Glance: Key Physicochemical Properties

A foundational understanding of the intrinsic properties of these molecules is paramount to predicting their behavior in chemical reactions.

Property2-chloro-5-hydroxybenzoic acidEthyl 2-chloro-5-hydroxybenzoate
Molecular Formula C₇H₅ClO₃C₉H₉ClO₃
Molecular Weight 172.57 g/mol 200.62 g/mol
Melting Point 178-180 °C[1]Not available
Predicted pKa 2.78 ± 0.25[1]Not applicable
Appearance White to light yellow powder/crystal[1]Not available

The Decisive Factor: Acidity and the Ortho Effect

The most striking difference in the reactivity of these two compounds stems from the presence of a carboxylic acid group in one and an ethyl ester in the other. The acidity of the carboxylic acid in 2-chloro-5-hydroxybenzoic acid profoundly influences its reactivity and the reactivity of the adjacent phenolic hydroxyl group.

The predicted pKa of 2-chloro-5-hydroxybenzoic acid is approximately 2.78, indicating a relatively strong carboxylic acid.[1] This heightened acidity is a direct consequence of the ortho effect . The chlorine atom at the ortho position to the carboxyl group creates steric hindrance, forcing the -COOH group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn stabilizes the carboxylate anion formed upon deprotonation, thus increasing the acidity.

In contrast, ethyl 2-chloro-5-hydroxybenzoate lacks this acidic proton. The ethyl ester group is generally considered electron-withdrawing, but it does not possess the same capacity to influence the electronic environment of the aromatic ring as a deprotonated carboxylate group.

Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in both molecules is a key site for a variety of chemical transformations, including O-alkylation (e.g., Williamson ether synthesis) and O-acylation. However, the reactivity of this group is not identical in the two compounds.

Williamson Ether Synthesis

The Williamson ether synthesis involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Caption: Williamson Ether Synthesis Workflow.

In the case of 2-chloro-5-hydroxybenzoic acid , the presence of the acidic carboxylic acid group complicates this reaction. A base will preferentially deprotonate the more acidic carboxylic acid before the phenolic hydroxyl. To achieve selective O-alkylation of the phenol, a sufficient amount of base must be used to deprotonate both acidic sites. This can lead to lower yields and the formation of byproducts.

For ethyl 2-chloro-5-hydroxybenzoate , the phenolic hydroxyl is the only acidic proton. Therefore, deprotonation with a suitable base readily forms the phenoxide, which can then efficiently participate in the Williamson ether synthesis. This leads to a cleaner reaction with a higher yield of the desired ether product.

Experimental Protocol: Comparative Williamson Ether Synthesis

Objective: To compare the yield of O-benzylation for ethyl 2-chloro-5-hydroxybenzoate and 2-chloro-5-hydroxybenzoic acid.

Materials:

  • Ethyl 2-chloro-5-hydroxybenzoate

  • 2-chloro-5-hydroxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup (Ester): In a round-bottom flask, dissolve ethyl 2-chloro-5-hydroxybenzoate (1 equivalent) and benzyl bromide (1.1 equivalents) in acetone. Add anhydrous potassium carbonate (1.5 equivalents).

  • Reaction Setup (Acid): In a separate round-bottom flask, dissolve 2-chloro-5-hydroxybenzoic acid (1 equivalent) and benzyl bromide (1.1 equivalents) in acetone. Add anhydrous potassium carbonate (2.5 equivalents).

  • Reaction: Reflux both reaction mixtures for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter off the potassium carbonate. Evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification and Analysis: Purify the product by column chromatography and calculate the yield.

Expected Outcome: The reaction with ethyl 2-chloro-5-hydroxybenzoate is expected to proceed more cleanly and with a higher yield of the O-benzylated product due to the absence of the competing carboxylic acid deprotonation.

O-Acylation

Acylation of the phenolic hydroxyl group typically involves reaction with an acyl chloride or anhydride in the presence of a base.

For ethyl 2-chloro-5-hydroxybenzoate , the phenolic hydroxyl is readily acylated under standard conditions (e.g., acetyl chloride and pyridine). The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

In the case of 2-chloro-5-hydroxybenzoic acid , the situation is more complex. The lone pair on the phenolic oxygen is less nucleophilic due to the delocalization of electrons into the aromatic ring, which is further influenced by the electron-withdrawing nature of the carboxylate group (if deprotonated). While acylation of the phenol is possible, it may require more forcing conditions.

Reactivity at the Carboxyl/Ester Group

The carboxylic acid and ester functional groups exhibit distinct reactivity profiles, primarily in their susceptibility to nucleophilic acyl substitution.

Fischer Esterification of 2-chloro-5-hydroxybenzoic acid

The conversion of a carboxylic acid to an ester via reaction with an alcohol in the presence of an acid catalyst is known as Fischer esterification. This is a reversible reaction, and the equilibrium can be driven towards the product by using an excess of the alcohol or by removing water as it is formed.[2]

Caption: Fischer Esterification of 2-chloro-5-hydroxybenzoic acid.

The rate of Fischer esterification is influenced by both electronic and steric factors. The electron-withdrawing chlorine atom at the ortho position in 2-chloro-5-hydroxybenzoic acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. However, the steric bulk of the ortho chloro group can also hinder the approach of the nucleophile. In this case, the electronic effect is generally considered to be more dominant, leading to a relatively facile esterification.

Experimental Protocol: Fischer Esterification of 2-chloro-5-hydroxybenzoic acid

Objective: To synthesize ethyl 2-chloro-5-hydroxybenzoate from 2-chloro-5-hydroxybenzoic acid.

Materials:

  • 2-chloro-5-hydroxybenzoic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-hydroxybenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases. Then wash with water and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.

  • Purification: Purify the product by column chromatography or recrystallization.

Hydrolysis of Ethyl 2-chloro-5-hydroxybenzoate

The reverse reaction of esterification is hydrolysis, which can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt.

The rate of hydrolysis of ethyl 2-chloro-5-hydroxybenzoate will be influenced by the same electronic and steric factors as its formation. The electron-withdrawing chlorine atom will make the carbonyl carbon more electrophilic and thus more susceptible to attack by a nucleophile (e.g., hydroxide ion). Kinetic studies on the hydrolysis of similar esters have shown that electron-withdrawing groups generally accelerate the rate of hydrolysis.[3][4][5]

Conclusion: A Tale of Two Functional Groups

The reactivity of ethyl 2-chloro-5-hydroxybenzoate and 2-chloro-5-hydroxybenzoic acid is a clear illustration of how a single functional group modification can dramatically alter the chemical behavior of a molecule.

  • For reactions at the phenolic hydroxyl group (O-alkylation, O-acylation), ethyl 2-chloro-5-hydroxybenzoate is generally the more reactive and preferred substrate. The absence of the acidic carboxylic acid proton allows for cleaner and more efficient reactions at the phenol.

  • For transformations involving the carboxyl/ester functionality, the choice of starting material depends on the desired outcome. 2-chloro-5-hydroxybenzoic acid is the necessary precursor for forming the ester via Fischer esterification. Conversely, ethyl 2-chloro-5-hydroxybenzoate is susceptible to hydrolysis to yield the carboxylic acid.

In the strategic planning of a synthetic route, a thorough understanding of these reactivity differences is crucial. For drug development professionals, these considerations can impact the design of prodrugs, the synthesis of active pharmaceutical ingredients, and the metabolic stability of new chemical entities.

References

  • PubChem. (n.d.). 2-Chloro-5-hydroxybenzoic acid. Retrieved from [Link]

  • University of California, Davis. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Gao, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PLoS One, 15(2), e0228337. [Link]

  • Wikipedia. (2024, February 20). Phenol. Retrieved from [Link]

  • University of California, Davis. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Gonzalez-Perez, O., et al. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Journal of Pharmaceutical Sciences, 91(10), 2213-2221. [Link]

  • ACS Figshare. (2005, February 16). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. Retrieved from [Link]

  • Google Patents. (1993). Esterification of hydroxybenzoic acids.
  • ResearchGate. (2025, August 5). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. Retrieved from [Link]

  • ResearchGate. (2022, January 21). Kinetic research and modeling of benzoic acid esterification process. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-chloro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical entities we handle. Ethyl 2-chloro-5-hydroxybenzoate, a halogenated aromatic compound, requires meticulous disposal procedures to ensure laboratory safety, protect our environment, and maintain regulatory compliance. This guide provides a comprehensive, step-by-step operational plan grounded in established safety protocols and environmental regulations.

Core Principles: Hazard Recognition and Regulatory Context

Ethyl 2-chloro-5-hydroxybenzoate must be treated as a regulated hazardous waste. This classification is based on its chemical structure as a halogenated organic compound and the toxicological profiles of structurally similar chemicals, which indicate potential for skin, eye, and respiratory irritation, as well as aquatic toxicity.[1][2]

The foundational principle of disposal is that chlorinated organic materials cannot be released into the environment.[1][3] Therefore, two actions are strictly prohibited:

  • Sink Disposal: Never discharge Ethyl 2-chloro-5-hydroxybenzoate or its solutions into the sanitary sewer. Halogenated compounds can be toxic to aquatic life and may interfere with wastewater treatment processes.[3][4]

  • Solid Waste Disposal: Do not dispose of this chemical, or materials contaminated with it, in the regular trash. This is a direct violation of environmental regulations and poses a risk to sanitation workers and the environment.[4]

The universally accepted and regulated method for the final destruction of chlorinated organic waste is high-temperature incineration at a licensed hazardous waste treatment facility.[5][6][7] This process effectively breaks the stable carbon-chlorine bonds, converting the compound into less hazardous components such as carbon dioxide and hydrogen chloride, the latter of which is subsequently neutralized in a scrubbing system.[5][8]

Essential Safety and Handling Protocols

Before handling or preparing for disposal, ensure all safety measures are in place. The causality behind these measures is the prevention of direct exposure and accidental release.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against chemical exposure.

PPE ItemSpecificationRationale
Gloves Nitrile rubber glovesProvides a robust barrier against dermal absorption.[9]
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and aerosols.[10][11]
Lab Coat Standard laboratory coatPrevents contamination of personal clothing.

Ventilation: Always handle Ethyl 2-chloro-5-hydroxybenzoate inside a certified chemical fume hood. This engineering control is critical to minimize the inhalation of any potential vapors or aerosols, which may cause respiratory irritation.[2][12]

Step-by-Step Disposal Protocol for Waste Chemical

This protocol ensures that waste is accumulated, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Waste Classification and Minimization Proactively classify any unwanted Ethyl 2-chloro-5-hydroxybenzoate as a "halogenated organic waste." Practice waste minimization by ordering only the necessary quantities and reducing the scale of experiments where possible to limit the volume of waste generated.[13]

Step 2: Container Selection and Labeling The integrity of your waste containment system is paramount.

  • Container: Use only a designated and compatible hazardous waste container.[4][14] The container must be made of a material that does not react with the chemical and must have a secure, leak-proof lid. It must be kept closed at all times except when actively adding waste.[3][14]

  • Labeling: This is a critical regulatory requirement. The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "Ethyl 2-chloro-5-hydroxybenzoate." [14][15] If it is a mixed waste stream, list all components and their approximate percentages.

Step 3: Waste Segregation Chemical incompatibility can lead to dangerous reactions.

  • Store this waste stream separately from strong oxidizing agents, strong bases, and acids.[15][16]

  • Follow your institution's guidelines for segregating waste by hazard class (e.g., flammables, corrosives, reactives).[3][14]

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Waste must be stored at or near the point of generation in a designated SAA.[13][14]

  • This area must be under the control of the laboratory personnel generating the waste.[14]

  • Adhere strictly to the volume limits for SAAs as defined by the EPA and your institution (typically a maximum of 55 gallons of hazardous waste).[13]

Step 5: Arranging for Disposal Laboratory personnel are not responsible for the final transport and disposal.

  • Once the waste container is approximately 90% full, or before reaching institutional time limits for storage, contact your facility's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[14] EH&S is trained to handle, transport, and consolidate waste for shipment to a certified disposal facility.

Managing Spills and Contaminated Materials

Immediate and correct response to a spill minimizes exposure and prevents wider contamination.

Protocol for Small-Scale Laboratory Spills:

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as detailed in Section 2.

  • Containment: Prevent the spill from spreading by encircling it with an inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent pads).[17]

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in.

  • Collection: Once fully absorbed, carefully scoop the material using non-sparking tools into a designated hazardous waste container.[17]

  • Labeling: Seal and label the container as "Hazardous Waste" detailing the spilled chemical and the absorbent material used.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Disposal: Arrange for pickup of all spill-related waste through your EH&S department.[4]

Workflow for Ethyl 2-chloro-5-hydroxybenzoate Waste Management

The following diagram outlines the decision-making process for handling all forms of waste associated with this chemical.

WasteDisposalWorkflow cluster_generation Point of Generation cluster_pathways Waste Stream Pathways cluster_actions Actionable Steps cluster_final Final Disposition WasteGenerated Waste Generated: Ethyl 2-chloro-5-hydroxybenzoate UnusedProduct Unused Product or Reaction Residue WasteGenerated->UnusedProduct Spill Small-Scale Spill WasteGenerated->Spill EmptyContainer Empty Container WasteGenerated->EmptyContainer CollectWaste 1. Collect in a designated, compatible Hazardous Waste Container UnusedProduct->CollectWaste AbsorbSpill 1. Absorb spill with inert material Spill->AbsorbSpill TripleRinse 1. Triple rinse container with a suitable solvent EmptyContainer->TripleRinse LabelSegregate Label Container & Segregate from Incompatibles CollectWaste->LabelSegregate CollectDebris 2. Collect debris and PPE as Hazardous Waste AbsorbSpill->CollectDebris CollectDebris->CollectWaste CollectRinsate 2. Collect all rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate ManageCleanContainer Manage rinsed container per EH&S guidance TripleRinse->ManageCleanContainer CollectRinsate->CollectWaste StoreInSAA Store in Satellite Accumulation Area (SAA) LabelSegregate->StoreInSAA ContactEHS Contact EH&S for Pickup & Disposal StoreInSAA->ContactEHS

Caption: Decision workflow for managing different waste streams of Ethyl 2-chloro-5-hydroxybenzoate.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not considered regular waste until properly decontaminated. The standard procedure is a triple rinse.[4]

  • Select Solvent: Choose a solvent (e.g., ethanol or acetone) in which Ethyl 2-chloro-5-hydroxybenzoate is soluble.

  • First Rinse: Add a small amount of the solvent to the container, secure the lid, and rinse thoroughly to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into your designated "halogenated organic waste" container. This rinsate is hazardous waste. [4]

  • Repeat: Repeat the rinse and collection steps two more times.

  • Final Disposal: After the triple rinse, deface or remove the original label.[15] Consult your EH&S department for guidance on whether the decontaminated container can be recycled or must be disposed of through other means.

By adhering to these detailed procedures, you actively contribute to a culture of safety, ensure the integrity of our research environment, and uphold our collective responsibility of environmental stewardship.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Process for the incineration of chlorinated organic materials - Google Patents.
  • DISPOSAL OF CHLORINATED HYDROCARBONS THROUGH INCINERATION.
  • Process for Disposal of Chlorinated Organic Residues.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - US EPA.
  • SAFETY DATA SHEET - Sigma-Aldrich (Ethyl benzoate).
  • SAFETY DATA SHEET - Fisher Scientific (Ethyl 2-hydroxy-2-methylpropionate).
  • SAFETY DATA SHEET - Sigma-Aldrich (Ethyl chloroacetate).
  • Ethyl 2-chloro-2-oxoacetate - Synquest Labs.
  • SAFETY DATA SHEET - LGC Standards.
  • MATERIAL SAFETY DATA SHEET - Extrasynthese.
  • SAFETY DATA SHEET - Fisher Scientific (Ethyl 3-aminobenzoate).
  • TABLE OF INCOMPATIBLE CHEMICALS - LSU.
  • Methyl 5-chloro-2-hydroxybenzoate SDS - ECHEMI.

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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-chloro-5-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-5-hydroxybenzoate

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